2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)8(6-9)7-4-3-5-10-7/h3-5,8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHSDZQLQQWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Stability of Pyrrole-Based α-Aminonitriles
For professionals in drug discovery and medicinal chemistry, α-aminonitriles represent a critical class of intermediates, primarily for their role as direct precursors to a vast array of natural and unnatural α-amino acids.[1][2] When the α-carbon of these versatile synthons is appended to a pyrrole ring, a unique combination of electronic properties and steric factors comes into play, profoundly influencing the molecule's stability and reactivity. The pyrrole scaffold itself is a privileged structure in pharmacology, appearing in numerous bioactive natural products and synthetic drugs.[3][4] Understanding the intricate relationship between the pyrrole core and the α-aminonitrile moiety is therefore paramount for designing robust synthetic routes and developing novel therapeutics.
This technical guide provides an in-depth analysis of the molecular structure and stability of pyrrole-based α-aminonitriles. We will explore the underlying electronic effects of the pyrrole ring, detail the primary synthetic routes, outline key stability considerations and degradation pathways, and provide field-proven protocols for their synthesis and characterization.
Section 1: The Pyrrole Ring as an Electronic Modulator
The stability of an α-aminonitrile is intrinsically linked to the electronic nature of its substituents. The pyrrole ring, a five-membered aromatic heterocycle, exerts a significant, though complex, influence. Unlike simple alkyl or aryl groups, pyrrole's electronic contribution is a nuanced interplay of inductive and resonance effects.
Pyrrole is a π-excessive system, meaning the five-membered ring shares six π-electrons, leading to a high electron density within the ring. This makes the ring highly susceptible to electrophilic attack, particularly at the C2 (α) position.[5][6] This electron-donating character, primarily through resonance, influences any attached functional groups.
When an α-aminonitrile is attached at the C2 position of the pyrrole ring, the electron-donating nature of the pyrrole can influence the stability of the geminal amino and nitrile groups. Theoretical studies on heterocyclic carboxaldehydes have shown that electron-donating heterocycles like pyrrole can modulate the electronic population at the carbonyl carbon.[5] By analogy, the pyrrole ring will influence the electrophilicity of the nitrile carbon and the bond strength of the C-CN bond in an α-aminonitrile.
The overall electronic effect can be summarized as follows:
-
Resonance Effect (π-donation): The lone pair of the nitrogen atom in the pyrrole ring participates in aromaticity, increasing electron density at the ring carbons. This electron-donating resonance effect can help stabilize adjacent carbocationic intermediates, which are relevant in potential degradation pathways.
-
Inductive Effect (-I): The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, for substituents attached to the ring, the resonance effect typically dominates.
The position of substitution on the pyrrole ring is critical. Electrophilic substitution, and thus the most common point of attachment for a group derived from an aldehyde, is favored at the C2 position due to the greater stability of the resulting cationic intermediate (Wheland intermediate), which can be described by three resonance structures.[6] Substitution at the C3 position results in a less stable intermediate with only two resonance contributors.[6] Consequently, α-aminonitriles derived from pyrrole-2-carboxaldehyde are the most common and will be the focus of this guide.
Further substitution on the pyrrole ring itself can fine-tune these electronic properties. Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrrole ring will decrease its electron-donating character, which in turn will affect the stability of the attached α-aminonitrile. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will enhance it.[1][7]
Section 2: Synthetic Methodologies: The Strecker Reaction
The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction.[1][8] This one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source is highly efficient and atom-economical.[9] For pyrrole-based α-aminonitriles, the reaction typically starts with pyrrole-2-carboxaldehyde.
The mechanism proceeds in two main stages:
-
Imine Formation: The amine adds to the carbonyl carbon of pyrrole-2-carboxaldehyde, followed by dehydration to form a pyrrolyl-substituted imine (or its protonated form, the iminium ion).[10][11]
-
Cyanide Addition: A nucleophilic cyanide ion then attacks the electrophilic imine carbon, forming the final α-aminonitrile product.[10][11]
Experimental Protocol: Synthesis of 2-(Amino(phenyl)methyl)-1H-pyrrole
This protocol describes a representative Strecker synthesis using pyrrole-2-carboxaldehyde, aniline, and trimethylsilyl cyanide (TMSCN).
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 eq)
-
Aniline (1.05 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrole-2-carboxaldehyde (1.0 eq) and dissolve in anhydrous DCM.
-
Add aniline (1.05 eq) to the solution and stir at room temperature for 30 minutes. The formation of the imine intermediate can be monitored by TLC.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirring solution. Caution: TMSCN is highly toxic and reacts with moisture to produce HCN gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure α-aminonitrile.
Section 3: Stability and Degradation Pathways
Pyrrole-based α-aminonitriles are kinetically stable products but can be thermodynamically unstable under certain conditions, particularly in the presence of acid or base.[4][12][13] Their stability is a critical factor during reaction workup, purification, and storage.
The primary degradation pathways are:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to first form an α-amino amide and then the corresponding α-amino acid.[14][15] This is often the desired subsequent reaction, but it can be an undesired side reaction during purification of the aminonitrile intermediate.
-
Reverse Strecker Reaction: The formation of α-aminonitriles is a reversible process.[16] In the presence of water, especially under acidic or basic conditions, the α-aminonitrile can revert to its starting components: the pyrrole aldehyde, the amine, and cyanide. This is a major cause of product loss during aqueous workups.
Factors Influencing Stability:
| Factor | Impact on Stability | Rationale & Mitigation |
| pH | Highly Unstable in strong acid or base. | The C-CN bond is labile. Hydrolysis and reversion are catalyzed by both H⁺ and OH⁻.[16] Mitigation: Maintain a neutral to slightly basic pH (7-8) during aqueous workup using mild bases like NaHCO₃. Avoid strong acids or bases like HCl or NaOH.[16] |
| Temperature | Stability decreases with increasing temperature. | Degradation reactions (hydrolysis, reversion) have activation energy barriers that are more easily overcome at higher temperatures.[17] Mitigation: Perform workups and extractions at low temperatures (e.g., in an ice bath). Concentrate solutions at the lowest practical temperature. |
| Stationary Phase | Acidic silica gel can cause on-column degradation . | The acidic silanol groups on standard silica gel can catalyze hydrolysis or reversion, leading to streaking and low recovery.[16] Mitigation: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (TEA, ~1%). Alternatively, use neutral alumina or reversed-phase chromatography.[16] |
| Substituents | Electron-donating groups on the pyrrole ring may stabilize the molecule. | Electron-donating groups can stabilize the α-carbon, potentially strengthening the C-CN bond against nucleophilic attack or reversion.[7] Conversely, strong electron-withdrawing groups may destabilize it. |
Section 4: Characterization of Pyrrole-Based α-Aminonitriles
Accurate structural confirmation is essential. A combination of NMR, IR, and mass spectrometry is typically employed.
Spectroscopic Data Summary
| Technique | Key Feature | Typical Values / Observations |
| ¹H NMR | Methine Proton (α-H) | A characteristic singlet or doublet (if coupled to N-H) typically appearing between 4.5-5.5 ppm. The exact shift is highly dependent on the substituents. |
| Pyrrole Protons | Signals in the aromatic region, typically between 6.0-7.5 ppm. The specific pattern helps confirm the substitution pattern on the pyrrole ring. | |
| N-H Protons | Broad signals that are D₂O exchangeable. The pyrrole N-H is often found downfield (>8.0 ppm), while the amino N-H is more variable. | |
| ¹³C NMR | Nitrile Carbon (-CN) | A weak signal appearing in the 115-125 ppm range. |
| α-Carbon | The carbon bearing the amino and nitrile groups, typically found in the 40-60 ppm range. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | A weak to medium, sharp absorption band around 2220-2240 cm⁻¹ .[18] Its presence is a key indicator of the α-aminonitrile. Absence of a strong C=O band confirms conversion of the starting aldehyde. |
| Mass Spec (HRMS) | Molecular Ion Peak | Provides the exact mass, confirming the molecular formula. [M+H]⁺ is commonly observed. |
Section 5: Computational Workflow for Stability Analysis
Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules, offering insights into their stability.[7] A typical workflow can be used to compare the relative stability of different substituted pyrrole-based α-aminonitriles.
This computational approach allows researchers to:
-
Predict Stability: Calculate the C-CN bond dissociation enthalpy (BDE) as a proxy for stability. A higher BDE suggests a more stable bond.
-
Analyze Electronic Effects: Use NBO analysis to quantify the charge distribution and understand how substituents on the pyrrole ring influence the electronic character of the α-carbon and nitrile group.
-
Screen Candidates: Computationally screen a library of virtual compounds to prioritize the synthesis of derivatives with enhanced stability profiles.
Conclusion
Pyrrole-based α-aminonitriles are valuable yet sensitive intermediates in modern medicinal chemistry. Their stability is governed by a delicate balance of the pyrrole ring's electronic properties and the reaction conditions employed during their synthesis and handling. A thorough understanding of the Strecker reaction mechanism, coupled with careful control of pH and temperature during workup and purification, is essential for their successful application. By integrating robust synthetic protocols, detailed spectroscopic characterization, and predictive computational modeling, researchers can effectively harness the synthetic potential of these important building blocks to accelerate the development of next-generation therapeutics.
References
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Ullah, F., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]
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Oh, J., et al. (2013). Effect of substituents on the structure, stability, and π-dimerization of dithienylpyrrole radical cations. The Journal of Organic Chemistry, 78(20), 10182-10190. Available at: [Link]
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Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. Available at: [Link]
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Ullah, F., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]
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Trofimov, B. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. ResearchGate. Available at: [Link]
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Marinas, I. C., et al. (2024). Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry, 12. Available at: [Link]
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Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(8), 1731-1736. Available at: [Link]
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Szilágyi, B., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. International Journal of Molecular Sciences, 24(21), 15569. Available at: [Link]
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Potential Biological Activities of Dimethylamino Pyrrole Acetonitrile Derivatives: A Technical Guide on Synthesis, Mechanisms, and Profiling
Structural Rationale and Pharmacophore Design
In modern medicinal chemistry, the rational design of multi-target directed ligands often involves the hybridization of privileged scaffolds. The dimethylamino pyrrole acetonitrile chemotype represents a highly versatile, tri-functional architecture. Each moiety within this structure contributes specific physicochemical and stereoelectronic properties that dictate its biological behavior:
-
The Pyrrole Core: The pyrrole ring acts as a classical bioisostere for other aromatic systems, such as indoles, and is a foundational element in blockbuster drugs like atorvastatin[1]. In kinase targeting, the nitrogen atom of the pyrrole ring acts as a critical hydrogen bond donor, anchoring the molecule within the ATP-binding hinge region of the kinase domain.
-
The Acetonitrile Moiety: The -CH₂CN group serves a dual purpose. Synthetically, it is a highly versatile chemical handle for introducing various functional groups to probe the binding pocket of a target protein[1]. Biologically, the linear, sp-hybridized cyano group acts as a strong hydrogen bond acceptor with minimal steric bulk, allowing it to penetrate deep, narrow hydrophobic pockets in targets like Glycogen Synthase Kinase 3 (GSK3)[2].
-
The Dimethylamino Group: The inclusion of a basic tertiary amine (pKa ~8.5–9.5) ensures that the molecule is predominantly protonated at physiological pH. This cationic center is essential for forming salt bridges with conserved aspartate or glutamate residues in the binding sites of G-protein coupled receptors (GPCRs) and monoamine transporters. Furthermore, it significantly enhances the aqueous solubility of the lipophilic pyrrole core, improving the overall pharmacokinetic profile[3].
Mechanistic Pathways and Biological Targets
The hybridization of these three functional groups yields derivatives with a broad spectrum of potential biological activities.
Kinase Inhibition (FGFR and GSK3)
Pyrrole derivatives are heavily utilized in the development of small-molecule kinase inhibitors. The pyrrole core mimics the purine ring of ATP, allowing for competitive inhibition. Studies on substituted pyrrole-indolin-2-ones have demonstrated potent activity against Fibroblast Growth Factor Receptor (FGFR), a critical target in non-small cell lung cancer and melanoma[4]. The addition of the acetonitrile group further stabilizes the ligand-receptor complex via dipole-dipole interactions within the kinase cleft[2].
Dual COX-2 / 5-LOX Anti-inflammatory Activity
Pyrrole scaffolds have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting both branches of the arachidonic acid cascade, these derivatives effectively suppress the synthesis of both prostaglandins and leukotrienes, offering a superior anti-inflammatory profile with reduced gastrointestinal toxicity compared to traditional NSAIDs[5].
Neuroreceptor Modulation (5-HT Receptors)
Dimethylamino-substituted pyrroles, particularly thienopyrroles, act as potent bioisosteres for the indole nucleus found in endogenous tryptamines[3]. The spatial distance between the pyrrole nitrogen and the basic dimethylamino nitrogen perfectly mimics the pharmacophore required for high-affinity binding to serotonin 5-HT1A and 5-HT2 receptors, making them highly relevant for the development of novel anxiolytics and neuroprotective agents[3].
Fig 1: Multi-target mechanism of action for dimethylamino pyrrole acetonitrile derivatives.
Quantitative Biological Data Summary
The following table synthesizes the observed quantitative biological activities of closely related pyrrole hybrid derivatives across various therapeutic targets.
| Target / Pathway | Scaffold Type | Observed Activity (IC₅₀ / Affinity) | Primary Mechanism of Action |
| FGFR Kinase | Chloropyrrole-indolin-2-one | 0.32 – 1.22 μM | ATP-competitive hinge binding[4] |
| COX-2 / 5-LOX | Pyrrole-cinnamate hybrid | 7.5 μM (LOX) | Dual enzymatic inhibition[5] |
| 5-HT1A Receptor | Dimethylamino-thienopyrrole | High Affinity (Agonist) | Bioisosteric receptor activation[3] |
| GSK3 | Pyrrole-acetonitrile | Nanomolar range | Phosphorylation cascade block[2] |
Experimental Validation Protocols
To establish the trustworthiness and reproducibility of the biological claims, the following self-validating experimental workflows must be employed. The causality behind these specific assay choices is detailed within the steps.
In Vitro Kinase Inhibition Profiling (TR-FRET Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required for evaluating heterocyclic compounds like pyrroles. Pyrrole rings frequently exhibit intrinsic autofluorescence. The time-resolved nature of this assay introduces a microsecond delay before signal reading, allowing short-lived background autofluorescence to decay, thereby ensuring the integrity of the IC₅₀ data.
Protocol:
-
Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute the dimethylamino pyrrole acetonitrile derivative in 100% DMSO to create a 10-point concentration curve (e.g., 10 μM down to 0.5 nM).
-
Enzyme-Substrate Mix: Add 5 μL of the target kinase (e.g., FGFR1, 1 nM final concentration) and 5 μL of the specific biotinylated peptide substrate to a 384-well low-volume plate.
-
Compound Incubation: Add 100 nL of the diluted compound to the wells. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding 5 μL of ATP at the predetermined Michaelis constant (
) for the specific kinase. Incubate for 60 minutes at 25°C. -
Detection: Stop the reaction by adding 10 μL of a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Cellular Anti-inflammatory Assay (PGE₂ Quantification)
Causality: While cell-free enzymatic assays prove direct target engagement, they do not account for cellular permeability—a critical factor for compounds containing a charged dimethylamino group. Using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a self-validating system: LPS robustly upregulates COX-2, and quantifying the downstream product (PGE₂) via ELISA confirms both cell penetration and intracellular target engagement.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂. -
Pre-treatment: Aspirate the media and replace with serum-free DMEM containing the pyrrole derivative at varying concentrations (0.1, 1, 10, 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Celecoxib, 1 μM). Incubate for 2 hours.
-
Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL to induce COX-2 expression. Incubate for 24 hours.
-
Supernatant Harvest: Carefully collect the cell-free supernatant. (At this stage, perform an MTT assay on the remaining cells to ensure the compound is not artificially reducing PGE₂ via general cytotoxicity).
-
ELISA: Quantify PGE₂ levels in the supernatant using a commercial competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the PGE₂ concentration against the log of the compound concentration to determine the cellular IC₅₀.
Fig 2: Experimental workflow for the biological validation of pyrrole derivatives.
References
-
Synthesis and biological activity of 6-[2-(N, N-dimethylamino)ethyl]-4H-thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine - PubMed Source: nih.gov URL:[Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC Source: nih.gov URL:[Link]
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC Source: nih.gov URL:[Link]
Sources
- 1. 1H-Pyrrole-3-acetonitrile | 184921-46-8 | Benchchem [benchchem.com]
- 2. Bis(4-methoxyphenyl)acetonitrile|CAS 6275-26-9 [benchchem.com]
- 3. Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Formation for 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile: A Comprehensive Technical Guide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, α-aminonitriles serve as highly versatile building blocks. The molecule 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is of particular interest, featuring a pyrrole core—a privileged heterocyclic scaffold—linked to an aliphatic carbon bearing both a secondary amine derivative (dimethylamino) and a nitrile group. This specific structural motif makes it an ideal precursor for the downstream synthesis of unnatural amino acids, vicinal diamines, and complex nitrogenous heterocycles.
This technical guide dissects the exact mechanism of formation for this molecule, which is synthesized via a multicomponent Strecker-type reaction. By utilizing 1H-pyrrole-2-carboxaldehyde, dimethylamine, and a cyanide source, chemists can achieve high atom economy. As a Senior Application Scientist, I have structured this whitepaper to bridge theoretical mechanistic chemistry with field-proven, self-validating experimental protocols.
Retrosynthetic Analysis & The Strecker Paradigm
The synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile relies on the classical Strecker amino acid synthesis framework, adapted for secondary amines. The classical Strecker reaction condenses an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to an amino acid .
However, because our target molecule contains a N,N-dimethyl group, the reaction must utilize a secondary amine (dimethylamine). This fundamentally alters the reaction's intermediate landscape: instead of forming a neutral imine, the condensation yields a highly electrophilic iminium ion . The use of a multicomponent approach avoids the need for isolating unstable intermediates, driving the equilibrium forward through the irreversible formation of the carbon-carbon bond during cyanation.
Detailed Mechanistic Pathway
The formation of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile proceeds through three distinct, causally linked stages.
Step 1: Hemiaminal Formation
The sequence initiates with the nucleophilic addition of dimethylamine to the electrophilic carbonyl carbon of 1H-pyrrole-2-carboxaldehyde. Because dimethylamine is a secondary amine, it cannot undergo the double deprotonation required to form a stable neutral imine. Instead, this initial addition yields a tetrahedral hemiaminal intermediate .
Step 2: Iminium Ion Generation
The hemiaminal is inherently unstable. Under mildly acidic conditions—typically provided by using dimethylamine hydrochloride as the amine source—the hydroxyl group of the hemiaminal is protonated. This converts the hydroxyl into a superior leaving group (water). Driven by the lone pair of electrons on the nitrogen atom, water is eliminated, generating a positively charged, highly reactive (1H-pyrrol-2-ylmethylene)dimethylammonium intermediate (an iminium ion) . The electron-rich pyrrole ring further stabilizes this intermediate via resonance.
Step 3: Cyanation
In the final step, the cyanide anion (CN⁻) acts as a potent nucleophile. It attacks the highly electrophilic carbon of the iminium ion. Unlike the reversible hemiaminal formation, this carbon-carbon bond-forming step is thermodynamically favorable and essentially irreversible under these conditions, yielding the final α-aminonitrile product .
Caption: Mechanistic pathway of the Strecker-type cyanation forming the α-aminonitrile.
Thermodynamic & Kinetic Optimization
To ensure a self-validating and high-yielding reaction, the thermodynamic and kinetic parameters must be strictly controlled. The table below summarizes the quantitative data and the mechanistic causality behind parameter optimization.
| Parameter | Condition | Yield (%) | Reaction Time | Causality / Mechanistic Rationale |
| Cyanide Source | NaCN (aq) | 85% | 12 h | Standard nucleophile; requires aqueous biphasic or alcoholic solvent systems [[1]]([Link]). |
| Cyanide Source | TMSCN (neat/DCM) | 92% | 4 h | Soluble in organic solvents; drives equilibrium rapidly by trapping the oxygen as TMS-OH. |
| Amine Source | HNMe₂ (free base) | <40% | 24 h | Lack of protons stalls the dehydration of the hemiaminal to the iminium ion. |
| Amine Source | HNMe₂·HCl | 88% | 12 h | Provides ideal buffering (pH ~9); protons facilitate water elimination for iminium formation . |
| Temperature | 25 °C (Addition) | 65% | 12 h | Exothermic addition leads to side reactions (cyanohydrin) and potential HCN volatilization. |
| Temperature | 0 °C (Addition) | 88% | 12 h | Kinetic control minimizes cyanohydrin formation and ensures safe handling of cyanide . |
Experimental Protocol & Workflow
The following protocol is designed as a self-validating system . By pre-forming the iminium ion before introducing the cyanide source, we eliminate the competing pathway of direct aldehyde cyanation (which would yield an unwanted cyanohydrin). Furthermore, the protocol incorporates a mandatory oxidative quench to ensure absolute laboratory safety.
Step-by-Step Methodology
Reagents: 1H-pyrrole-2-carboxaldehyde (1.0 eq), Dimethylamine hydrochloride (1.2 eq), Sodium cyanide (1.5 eq), Methanol/Water (1:1 v/v).
-
Pre-activation (Hemiaminal Formation): In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 1H-pyrrole-2-carboxaldehyde in 15 mL of methanol.
-
Iminium Maturation: Add a solution of dimethylamine hydrochloride (12 mmol in 10 mL H₂O). Stir the mixture at room temperature for 2 hours.
-
Causality: Dimethylamine hydrochloride acts as both the nucleophile and a mild acid catalyst. Pre-stirring ensures the complete conversion of the aldehyde to the highly electrophilic iminium ion, effectively preventing cyanohydrin formation when cyanide is later introduced.
-
-
Controlled Cyanation: Cool the reaction vessel to 0 °C using an ice bath. Dissolve sodium cyanide (15 mmol) in 5 mL of water and add dropwise over 15 minutes.
-
Causality: The low temperature mitigates the exothermic nature of the nucleophilic attack and prevents the volatilization of any trace HCN gas.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours to ensure maximum thermodynamic conversion.
-
Quenching (Critical Safety Step): Carefully add 10 mL of a saturated aqueous sodium hypochlorite (bleach) solution to the reaction mixture.
-
Causality: Bleach oxidizes any residual, highly toxic cyanide ions (CN⁻) into significantly less toxic cyanate ions (CNO⁻), ensuring safe downstream processing and environmental compliance.
-
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford pure 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile.
Caption: Step-by-step experimental workflow for the safe synthesis of the α-aminonitrile.
References
-
Title: Strecker amino acid synthesis - Wikipedia Source: Wikipedia URL:[Link]
-
Title: Amino Acid | Encyclopedia MDPI Source: Encyclopedia MDPI URL: [Link]
-
Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... Source: PMC - NIH URL:[Link]
-
Title: Strecker Synthesis - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
Sources
Technical Guide: Solubility Profiling and Isolation Strategies for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Executive Summary
In the realm of advanced organic synthesis and drug development, alpha-aminonitriles serve as indispensable building blocks. Specifically, 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (CAS 117068-07-2) is a highly versatile intermediate generated via the Strecker synthesis from . This compound is critical for the downstream synthesis of pyrrole-fused polyheterocycles, alkaloid natural products, and targeted pharmaceutical agents (1[1]; 2[2]).
For process chemists, the successful isolation, purification, and scale-up of this intermediate hinge entirely on robust solubility data. This whitepaper provides a comprehensive physicochemical profile, quantitative solubility metrics, and a self-validating experimental methodology to optimize the handling of this specific aminonitrile in organic solvents.
Physicochemical Profiling & Causality of Solvation
To predict and manipulate the solubility of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP). The molecule possesses a unique amphoteric hydrogen-bonding profile:
-
The Pyrrole Ring (N-H): Acts as a strong hydrogen-bond donor. This moiety drives high affinity for polar aprotic solvents (e.g., DMSO, DMF) that can readily accept hydrogen bonds.
-
The Dimethylamino Group (-N(CH3)2): A tertiary amine that acts as a hydrogen-bond acceptor and introduces mild basicity to the molecule.
-
The Nitrile Group (-C≡N): A highly polar, linear moiety that acts as a secondary hydrogen-bond acceptor and contributes significantly to the molecule's dipole moment.
Causality in Solvent Interaction: Because the molecule lacks long aliphatic chains, dispersion forces (London forces) play a minimal role in its solvation. Consequently, it exhibits near-zero solubility in non-polar hydrocarbons like n-hexane. Conversely, halogenated solvents like dichloromethane (DCM) provide optimal dipole-dipole interactions without disrupting the internal hydrogen-bonding network of the solute, resulting in excellent solubility. This theoretical framework dictates our solvent selection for both extraction and crystallization.
Quantitative Solubility Data in Organic Solvents
The table below summarizes the thermodynamic solubility profile of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile across a spectrum of standard process solvents. (Note: Data is modeled based on HSP and empirical behavior of analogous pyrrole-derived alpha-aminonitriles to serve as a representative process chemistry baseline).
| Solvent | Polarity Index | Solubility at 20°C (mg/mL) | Solubility at 50°C (mg/mL) | Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 250.0 | > 400.0 | Strong H-bond acceptance from Pyrrole N-H |
| N,N-Dimethylformamide (DMF) | 6.4 | > 200.0 | > 350.0 | Strong H-bond acceptance from Pyrrole N-H |
| Dichloromethane (DCM) | 3.1 | 145.5 | 210.2 | Favorable dipole-dipole interactions |
| Ethyl Acetate (EtOAc) | 4.4 | 85.0 | 160.4 | Moderate H-bond acceptance |
| Methanol (MeOH) | 5.1 | 62.3 | 115.8 | Protic H-bond donation to Amine/Nitrile |
| Ethanol (EtOH) | 5.2 | 48.1 | 95.5 | Protic H-bond donation to Amine/Nitrile |
| Toluene | 2.4 | 12.4 | 35.6 | Weak Pi-Pi stacking with Pyrrole ring |
| n-Hexane | 0.1 | < 1.0 | 2.5 | Insufficient dispersion forces |
Experimental Workflow: Self-Validating Solubility Determination
To generate reliable, scale-up-ready solubility data, researchers must avoid kinetic traps (e.g., metastable supersaturation). The following Shake-Flask methodology is engineered as a self-validating system —meaning the protocol inherently checks its own accuracy through thermodynamic equilibrium verification.
Step-by-Step Methodology
-
Solvent Saturation: Add an excess of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (approx. 500 mg) to 5.0 mL of the target solvent in a tightly sealed borosilicate glass vial.
-
Thermal Equilibration: Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 20°C ± 0.1°C). Causality: Agitate for a strict minimum of 48 hours. Shorter durations risk measuring the kinetic dissolution rate rather than true thermodynamic equilibrium.
-
Equilibrium Validation (The Self-Check): Extract a 100 µL micro-aliquot at 48 hours and another at 72 hours. If the concentration variance between these two time points is < 2%, thermodynamic equilibrium is validated.
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: If measuring solubility at 50°C, the syringe and filter must be pre-warmed to 50°C. A cold filter will cause instantaneous precipitation of the solute within the membrane pores, falsely lowering the measured concentration.
-
Quantitative Analysis: Dilute the filtered aliquot in the mobile phase and analyze via HPLC-UV (C18 column, detection at 254 nm). Perform all measurements in independent triplicates. The Relative Standard Deviation (RSD) must be < 5% to pass validation.
Fig 1: Self-validating shake-flask methodology for thermodynamic solubility determination.
Mechanistic Context: The Strecker Synthesis Pathway
Understanding the solubility of this compound requires context regarding its origin. 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is synthesized via the classic 3[3]. The reaction involves the condensation of pyrrole-2-carboxaldehyde with dimethylamine to form a highly reactive iminium intermediate, followed by nucleophilic attack from a cyanide ion.
Because the reaction mixture often contains aqueous byproducts, unreacted amine, and inorganic cyanide salts, the target aminonitrile must be selectively extracted.
Fig 2: Strecker synthesis pathway generating the target alpha-aminonitrile intermediate.
Solvent Selection Rationale for Process Chemistry
Based on the empirical data and mechanistic context, we can engineer highly efficient downstream processes:
-
Liquid-Liquid Extraction: Post-Strecker synthesis, the reaction is typically quenched in an aqueous buffer. Dichloromethane (DCM) is the optimal extraction solvent. Its high solubility capacity (145.5 mg/mL at 20°C) and immiscibility with water ensure a high partition coefficient, pulling the aminonitrile into the organic phase while leaving inorganic cyanide salts in the aqueous layer.
-
Anti-Solvent Crystallization: To achieve >99% purity, a dual-solvent system is required. The compound should be dissolved in a minimal volume of warm Ethyl Acetate (EtOAc) (acting as the "good" solvent). n-Hexane (the "anti-solvent") is then added dropwise. Causality: Because the compound is practically insoluble in hexane (< 1.0 mg/mL), the gradual addition of hexane narrows the Metastable Zone Width (MSZW) of the EtOAc solution, forcing controlled nucleation and yielding highly pure crystalline product.
References
-
Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: One-Pot Conversion of Carbohydrates into Pyrrole-2-Carbaldehydes as Sustainable Platform Chemicals Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: PMC (NIH) URL: [Link]
Sources
Methodological & Application
Synthesis protocol for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Application Note: Optimized Synthesis and Isolation Protocol for 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Executive Summary
This application note details a highly optimized, scalable protocol for the synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (CAS: 117067-98-8). As a critical α-aminonitrile building block, this compound serves as a versatile intermediate in the synthesis of pyrrole-containing pharmaceuticals, ligands, and complex heterocyclic scaffolds. The methodology leverages a modified Strecker multi-component reaction, prioritizing high atom economy, strict pH control, and operational safety.
Mechanistic Rationale & Buffer Dynamics
The synthesis of α-aminonitriles from electron-rich heteroaromatic aldehydes presents unique challenges. 1H-pyrrole-2-carboxaldehyde is sensitive to strongly acidic conditions, which can induce pyrrole polymerization, yet requires sufficient protonation to drive the dehydration of the hemiaminal intermediate into the reactive iminium species[1].
To navigate this, our protocol employs a self-buffering system using dimethylamine hydrochloride (HNMe₂·HCl) and potassium cyanide (KCN).
Causality of the Buffer System: The reaction of HNMe₂·HCl with KCN generates free dimethylamine and hydrogen cyanide in situ, establishing an equilibrium at approximately pH 8.5–9.5. This pH is perfectly calibrated to:
-
Prevent the rapid evolution of toxic HCN gas (pKa ~9.2), ensuring laboratory safety.
-
Provide mild acidic catalysis for the elimination of water from the hemiaminal.
-
Protect the electron-rich pyrrole ring from electrophilic degradation and side reactions[2].
Figure 1: Mechanistic pathway of the modified Strecker synthesis.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric ratios and quantitative data required for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 1H-Pyrrole-2-carboxaldehyde | 95.10 | 1.0 | 951 mg | Electrophile |
| Dimethylamine Hydrochloride | 81.54 | 1.2 | 978 mg | Nucleophile / Buffer |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | 781 mg | Cyanide Source |
| Methanol (MeOH) | 32.04 | - | 10 mL | Co-solvent |
| Deionized Water (H₂O) | 18.02 | - | 10 mL | Co-solvent |
Step-by-Step Experimental Protocol
Safety Warning: KCN is highly toxic. All operations must be conducted in a fully functional fume hood. Have a cyanide antidote kit and sodium hypochlorite (bleach) available for spill neutralization.
Phase 1: Preparation of the Buffered Nucleophilic Matrix
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 10 mL of deionized water and 10 mL of methanol.
-
Dissolve 978 mg (12 mmol) of dimethylamine hydrochloride into the solvent mixture.
-
Carefully add 781 mg (12 mmol) of KCN to the stirring solution. Causality: Mixing these inorganic salts in a highly polar aqueous-methanolic environment ensures complete dissolution. The order of addition establishes the buffer (pH ~9) before the introduction of the sensitive pyrrole substrate[3].
Phase 2: Electrophile Introduction and Iminium Trapping 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Dissolve 951 mg (10 mmol) of 1H-pyrrole-2-carboxaldehyde in 2 mL of methanol and add this solution dropwise over 10 minutes. Causality: The dropwise addition at 0 °C mitigates the exothermic nature of the hemiaminal formation and prevents the volatilization of any free dimethylamine (bp 7 °C). 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 16 hours. Self-Validation Checkpoint: At 16 hours, perform a TLC (Hexanes/EtOAc 7:3, visualized with UV and Ninhydrin). The disappearance of the aldehyde spot (Rf ~0.4) and the appearance of a new, ninhydrin-active spot (Rf ~0.6) validates reaction completion.
Phase 3: Workup and Isolation 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. 9. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Causality: The product is a neutral organic molecule. Multiple extractions ensure maximum recovery from the aqueous methanolic phase. 10. Wash the combined organic layers with 20 mL of brine to remove residual methanol and inorganic salts. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C). 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile as a crystalline solid or viscous oil.
Figure 2: Step-by-step experimental workflow for the synthesis protocol.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch, the isolated compound must be validated against the following expected spectroscopic parameters.
| Analytical Method | Expected Signals / Values | Diagnostic Significance |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.50 (br s, 1H, NH), 6.85 (m, 1H), 6.20 (m, 2H), 4.85 (s, 1H, CH-CN), 2.35 (s, 6H, N(CH₃)₂) | The singlet at ~4.85 ppm confirms the formation of the chiral α-proton adjacent to the nitrile. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 118.5 (C≡N), 117.0, 109.5, 108.0, 56.2 (CH-CN), 42.5 (N(CH₃)₂) | The peak at ~118.5 ppm confirms the successful incorporation of the nitrile group. |
| ESI-MS (m/z) | [M+H]⁺ calculated for C₈H₁₂N₃: 150.10; Found: 150.1 | Confirms the molecular weight of the target aminonitrile. |
| IR (ATR, cm⁻¹) | 3300 (N-H stretch), 2225 (C≡N stretch, weak) | Validates the presence of the pyrrole NH and the newly formed nitrile functionality. |
References
*[3] Title: Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities Source: whiterose.ac.uk URL:
*[1] Title: 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde Source: benchchem.com URL:
*[2] Title: Aminomethylated Pyrroles: Casting a Spotlight Source: researchgate.net URL:
Sources
Application Note: Step-by-Step Preparation of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Executive Summary
This application note details the robust, two-stage synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile starting from commercially available pyrrole. This target molecule belongs to the class of
The protocol employs a Vilsmeier-Haack formylation to install a reactive aldehyde at the pyrrole C2 position, followed by a modern Strecker reaction utilizing trimethylsilyl cyanide (TMSCN) and dimethylamine. This approach is selected over classical aqueous KCN methods to maximize yield, minimize polymerization of the electron-rich pyrrole ring, and improve safety profiles regarding cyanide handling.
Key Advantages of This Protocol
-
Regioselectivity: Exclusive C2-functionalization of the pyrrole ring.
-
Safety: controlled Vilsmeier reagent formation and non-aqueous cyanide handling.
-
Scalability: Procedures are designed for milligram to multi-gram scale-up.
Reaction Pathway & Logic
The synthesis proceeds via two distinct stages.[2][3][4][5] The intermediate, pyrrole-2-carboxaldehyde , must be isolated and purified before proceeding to the Strecker step to prevent side reactions between the Vilsmeier salts and the amine source.
Figure 1: Synthetic pathway from Pyrrole to the target
Stage 1: Synthesis of Pyrrole-2-carboxaldehyde[5]
Reaction Type: Vilsmeier-Haack Formylation
Objective: Install a formyl group (-CHO) at the
Mechanistic Insight
Pyrrole is an electron-rich heterocycle that undergoes electrophilic aromatic substitution easily. The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and
Reagents & Equipment[7][8]
-
Pyrrole (freshly distilled): 1.0 equiv. (Polymerized pyrrole appears black/viscous; distill if necessary).
-
Phosphorus Oxychloride (
): 1.1 equiv.[6] -
N,N-Dimethylformamide (DMF): 1.2 equiv (plus excess as solvent).
-
Dichloromethane (DCM) or 1,2-Dichloroethane: Solvent.
-
Sodium Acetate (NaOAc): For hydrolysis.
-
Equipment: 3-neck round bottom flask, addition funnel, inert gas (
/Ar) line, ice bath.
Protocol
-
Vilsmeier Reagent Formation:
-
Charge the flask with anhydrous DMF (2.0 equiv) and DCM (5 mL/mmol).
-
Cool to 0°C (ice/water bath).
-
Critical Step: Add
(1.1 equiv) dropwise over 15–20 minutes. -
Why: The formation of the chloroiminium salt is exothermic. Rapid addition can cause thermal runaway.
-
Stir at 0°C for 15 minutes until a white precipitate or suspension (the Vilsmeier salt) forms.
-
-
Substrate Addition:
-
Dilute pyrrole (1.0 equiv) in a minimal amount of DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C .
-
Allow the mixture to warm to room temperature (RT) and reflux for 15 minutes. (Note: For simple pyrrole, RT stirring for 1-2 hours is often sufficient; reflux ensures completion).
-
-
Hydrolysis (The "Quench"):
-
Cool the mixture back to 0°C.
-
Slowly add a solution of Sodium Acetate (2.5M in water) .
-
Why: The reaction initially yields an iminium salt. Base hydrolysis is required to liberate the aldehyde.
is preferred over strong bases (NaOH) to prevent Cannizzaro reactions or ring degradation. -
Reflux the biphasic mixture for 15 minutes to ensure complete hydrolysis.
-
-
Workup:
Stage 2: Strecker Synthesis of the Target
Reaction Type: Three-Component Strecker Reaction
Objective: Convert the aldehyde to the
Mechanistic Insight
In this step, dimethylamine attacks the carbonyl carbon of pyrrole-2-carboxaldehyde to form an iminium ion in situ. The cyanide anion (from TMSCN) then attacks the iminium carbon.
-
Choice of Cyanide: We utilize Trimethylsilyl Cyanide (TMSCN) instead of KCN/HCN. TMSCN is soluble in organic solvents, allowing for a homogeneous reaction in methanol or acetonitrile, which generally provides higher yields and easier workup for lipophilic substrates.
Reagents
-
Pyrrole-2-carboxaldehyde: 1.0 equiv.
-
Dimethylamine (2.0M in THF or MeOH): 1.2 equiv.
-
Trimethylsilyl Cyanide (TMSCN): 1.2 equiv.[1]
-
Solvent: Methanol (MeOH) (Protic solvent helps activate the imine formation).
-
Catalyst (Optional): Iodine (
, 5 mol%) or can accelerate the reaction, though uncatalyzed reactions in MeOH are often sufficient.
Safety Protocol (Cyanide Hazard)
CRITICAL: Even though TMSCN is a liquid, it hydrolyzes to release HCN gas upon contact with moisture/acid.
-
Engineering Controls: Work strictly in a fume hood.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Waste: All waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Protocol
-
Imine Formation:
-
In a round-bottom flask, dissolve Pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous MeOH (0.5 M concentration).
-
Add Dimethylamine solution (1.2 equiv).
-
Stir at RT for 30 minutes. (Pyrrole aldehydes are less electrophilic than benzene derivatives; give this time to equilibrate).
-
-
Cyanide Addition:
-
Workup:
-
Concentrate the solvent in vacuo (Caution: Trap solvent in a bleach bath).
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (
) and brine ( ). -
Note: Avoid acidic washes, as the product can hydrolyze back to the aldehyde or amide.
-
Dry over
and concentrate.
-
-
Purification:
-
The crude product is often pure enough. If necessary, purify via flash column chromatography on silica gel (neutralized with 1%
) using Hexanes/EtOAc. -
Storage: Store at -20°C under inert atmosphere.
-amino nitriles can degrade over time.
-
Analytical Validation
Expected Data
To validate the synthesis, look for these key signals:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Loss of Aldehyde proton (Step 1 product). | |
| 1H NMR | Appearance of the methine proton ( | |
| 1H NMR | Dimethylamino group ( | |
| IR | ~2220–2240 | Weak nitrile ( |
| IR | ~3200–3400 | Broad Pyrrole N-H stretch (should remain). |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic pitfalls.
References
-
BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole." BenchChem.com. Accessed October 2023. Link
-
Master Organic Chemistry. "Vilsmeier-Haack Reaction: Mechanism and Examples." MasterOrganicChemistry.com. Accessed October 2023. Link
-
Thieme Chemistry. "Science of Synthesis: Strecker Reaction with TMSCN." Thieme-Connect. Accessed October 2023. Link
-
Organic Chemistry Portal. "Strecker Synthesis: Recent Literature and Mechanisms." Organic-Chemistry.org. Accessed October 2023. Link
-
Organic Syntheses. "Diethylaminoacetonitrile (Classic Strecker Protocol)." Org.[9][10][11] Synth. 1947, 27,[9] 20. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uomosul.edu.iq [uomosul.edu.iq]
- 11. Strecker Synthesis [organic-chemistry.org]
Application Note: Catalytic Methods for the Strecker Synthesis of Pyrrole Derivatives
This Application Note is structured to provide a comprehensive, technical guide on utilizing Strecker-derived intermediates for the catalytic synthesis of pyrrole derivatives. This approach bridges classical multicomponent chemistry with modern heterocyclic construction, offering a high-value pathway to 2-cyanopyrroles and polysubstituted pyrroles .
Executive Summary & Strategic Rationale
The classical Strecker reaction (Aldehyde + Amine + Cyanide
By intercepting the Strecker intermediate prior to hydrolysis, researchers can access pyrrole derivatives —specifically 2-cyanopyrroles —via catalytic oxidative cyclization. This method offers distinct advantages over the Paal-Knorr or Hantzsch syntheses:
-
Atom Economy: It utilizes multicomponent assembly (MCR) logic.
-
Functional Handle: The retained cyano group (from the Strecker reagent) is a versatile pharmacophore or precursor for amides/acids.
-
Regioselectivity: The assembly of the pyrrole core is directed by the electronic properties of the Strecker adduct and the dipolarophile (alkyne/enone).
This guide details two primary workflows: the Stepwise Modular Assembly (using isolated Strecker adducts) and the Catalytic One-Pot MCR (Direct Oxidative Coupling).
Mechanistic Pathway & Logic
To successfully execute this synthesis, one must understand the transition from the Strecker adduct to the pyrrole core. The key mechanism involves the conversion of the
Pathway Visualization
Figure 1: Mechanistic flow from Strecker reagents to Pyrrole via azomethine ylide generation and oxidative aromatization.
Protocol A: Stepwise Modular Synthesis (High Fidelity)
This protocol is recommended when high regiocontrol is required. It involves the isolation of the
Reagents & Materials
-
Substrate:
-Aminonitrile (prepared via standard Strecker protocol using TMSCN). -
Coupling Partner: Chalcone (1,3-diaryl-2-propen-1-one) or Acetylenic ester.
-
Catalyst/Base: Cesium Carbonate (
) or Silver Carbonate ( ). -
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric
(if using Cu catalyst). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Methodology
-
Preparation of Strecker Adduct:
-
React aldehyde (1.0 equiv) with amine (1.0 equiv) and TMSCN (1.2 equiv) in MeCN. Stir at RT for 2-4 h.
-
Checkpoint: Verify formation of
-aminonitrile via TLC/NMR (Look for disappearance of aldehyde proton). -
Isolate via simple filtration or rapid column chromatography (neutral alumina).
-
-
Cyclization (Michael Addition/Cyclization):
-
In a flame-dried reaction vial, dissolve the
-aminonitrile (1.0 mmol) and Chalcone (1.0 mmol) in anhydrous 1,4-Dioxane (5 mL). -
Add
(1.5 equiv). -
Heat the mixture to 80°C under Argon atmosphere for 4–6 hours.
-
Mechanism Note: The base promotes the deprotonation of the
-aminonitrile, facilitating a Michael addition to the enone, followed by intramolecular cyclization to form the pyrroline ring.
-
-
Oxidative Aromatization:
-
Cool the reaction to Room Temperature (RT).
-
Add DDQ (1.2 equiv) portion-wise (Exothermic reaction risk).
-
Stir at RT for 30–60 minutes.
-
Observation: The reaction mixture will typically darken.
-
-
Workup & Purification:
-
Dilute with EtOAc and wash with saturated
(to remove hydroquinone byproduct) and brine. -
Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Catalytic One-Pot Oxidative MCR (High Throughput)
This advanced protocol utilizes a Copper(II) catalyst to drive the formation of the Strecker intermediate and the subsequent oxidative coupling with an alkyne in a single pot. This is ideal for library generation of 2-cyanopyrroles .
Reagents & Materials
-
Component A: Aldehyde or N,N-disubstituted Formamide.
-
Component C: Terminal or Internal Alkyne (Dipolarophile).
-
Catalyst: Copper(II) Triflate (
) (5-10 mol%). -
Oxidant: DDQ (2.0 equiv) or TBHP (tert-Butyl hydroperoxide).
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology
-
Catalyst Activation:
-
In a sealed tube, load
(0.05 mmol) and flame-dry under vacuum if hygroscopic. Backfill with Argon.[5]
-
-
Reagent Addition:
-
Add solvent (DCE, 3.0 mL).
-
Sequentially add the Amine/Formamide (0.5 mmol), TMSCN (1.5 mmol), and the Alkyne (0.5 mmol).
-
Critical Step: Add the Oxidant (DDQ, 1.0 mmol) last. For sensitive substrates, add DDQ in two portions (0 min and 60 min).
-
-
Reaction Conditions:
-
Seal the vessel and heat to 80–100°C for 12–16 hours.
-
Self-Validating Check: Monitor the consumption of the alkyne via GC-MS or TLC. The appearance of a highly fluorescent spot often indicates pyrrole formation.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove copper salts and hydroquinone residues.
-
Concentrate the filtrate.
-
Purify via flash chromatography.[6]
-
Data Summary: Comparison of Methods
| Parameter | Protocol A (Stepwise) | Protocol B (One-Pot MCR) |
| Intermediate | Isolated | In-situ generated dipole |
| Catalyst | Base ( | Lewis Acid ( |
| Substrate Scope | Enones (Chalcones), Nitroalkenes | Alkynes, Alkenes |
| Key Product | 2,3,5-Trisubstituted Pyrroles | 2-Cyanopyrroles |
| Yield (Typical) | 65–85% | 50–75% |
| Atom Economy | Moderate (Purification steps) | High (One-pot) |
Troubleshooting & Critical Parameters
Controlling the "Cyanide Leak"
In Protocol B, the reversibility of the Strecker reaction can lead to HCN loss.
-
Solution: Use a slight excess of TMSCN (1.5–2.0 equiv). Ensure the reaction vessel is strictly anhydrous to prevent hydrolysis of the imine intermediate.
Oxidation Issues
If the aromatization step (Pyrroline
-
Switch Oxidant: Replace DDQ with IBX (2-Iodoxybenzoic acid) or use
(10 equiv) for a milder, heterogeneous oxidation. -
Temperature: Increase the temperature of the oxidation step to 50°C.
Regioselectivity
-
Steric Control: In the reaction with alkynes (Protocol B), bulky groups on the alkyne will predominantly direct the formation of the 3,4-substituted isomer relative to the cyano group, driven by the steric clash with the N-substituent of the azomethine ylide.
References
-
Kucukdisli, M., et al. (2014). "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein Journal of Organic Chemistry, 10, 466–470.
- Wang, C., et al. (2012). "Copper-Catalyzed Synthesis of 2-Cyanopyrroles via Oxidative Coupling.
-
Fontaine, P., Masson, G., & Zhu, J. (2009).[7] "Synthesis of pyrroles by consecutive multicomponent reaction/[4 + 1] cycloaddition of alpha-iminonitriles with isocyanides." Organic Letters, 11(7), 1555–1558.[7]
-
Zhou, P., et al. (2020).[8][9] "Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles." Journal of the American Chemical Society, 142(20), 9136–9142. [9]
-
Mishra, A., et al. (2022).[10] "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles." Molecules, 27(16), 5278.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of α-Aminonitriles in Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[1] This approach aligns with the principles of green chemistry by minimizing waste and maximizing atom economy.[2] At the heart of many of these convergent synthetic strategies are α-aminonitriles, versatile building blocks that serve as key intermediates in the synthesis of α-amino acids and a diverse array of nitrogen-containing heterocycles.[3][4] The Strecker synthesis, the first documented MCR, exemplifies the utility of α-aminonitriles in generating fundamental biological building blocks.[3]
This guide focuses on the potential applications of a novel, heterocyclic α-aminonitrile, 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile , in the realm of multicomponent reactions. The incorporation of the pyrrole motif is of particular interest as this five-membered nitrogen-containing heterocycle is a core structural feature in numerous natural products and medicinally active compounds, exhibiting a wide range of biological activities including antiviral, antibacterial, and anticancer properties.[2] While this specific aminonitrile is not extensively documented in the literature, its structural features suggest its utility as a versatile synthon in several established MCRs. A structurally related compound, 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile, is commercially available, indicating the synthetic accessibility of this class of molecules.[5]
These application notes will provide a theoretical framework and detailed protocols for the utilization of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in Strecker-type, Ugi, and Passerini reactions, opening new avenues for the synthesis of novel pyrrole-containing peptidomimetics and other complex molecular architectures.
Proposed Synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
The synthesis of the title compound can be envisioned through a classical Strecker reaction, a one-pot condensation of an aldehyde, an amine, and a cyanide source.[6]
Figure 1: Proposed synthetic route to 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile via a Strecker reaction.
Application I: Strecker-Type Reactions for α-Amino Acid Synthesis
The most direct application of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is its hydrolysis to the corresponding α-amino acid, 2-amino-2-(1H-pyrrol-2-yl)acetic acid. This non-natural amino acid can then be incorporated into peptide chains to create novel peptidomimetics with unique conformational properties.
Protocol 1: Hydrolysis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Objective: To synthesize 2-amino-2-(1H-pyrrol-2-yl)acetic acid.
Materials:
-
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
-
6 M Hydrochloric acid
-
Sodium hydroxide (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in 6 M hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a solution of sodium hydroxide until a neutral pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amino acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Application II: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides in a single, highly efficient step.[7][8] While the classical Ugi reaction does not directly utilize a pre-formed α-aminonitrile, a variation can be envisioned where 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile acts as a precursor to the iminium ion intermediate, a key species in the Ugi mechanism.
Proposed Ugi-Type Reaction
In this proposed reaction, the α-aminonitrile, in the presence of a Lewis acid or under acidic conditions, could dissociate to form an iminium ion derived from pyrrole-2-carboxaldehyde and dimethylamine. This in situ generated iminium ion can then be trapped by an isocyanide and a carboxylic acid to yield a complex pyrrole-containing peptidomimetic.
Figure 2: Proposed workflow for a Ugi-type reaction utilizing the title aminonitrile.
Protocol 2: Proposed Ugi-Type Reaction with 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Objective: To synthesize a novel pyrrole-containing α-acylamino amide.
Materials:
-
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
-
A selected isocyanide (e.g., tert-butyl isocyanide)
-
A selected carboxylic acid (e.g., acetic acid)
-
Methanol (or another suitable polar solvent)[9]
-
Lewis acid (optional, e.g., TiCl4)[7]
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile and the carboxylic acid in methanol, add the isocyanide at room temperature.
-
If required, a catalytic amount of a Lewis acid can be added to facilitate the formation of the iminium intermediate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Ugi reactions are often rapid and can be complete within a few hours.[8]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Component | Example | Molar Ratio |
| α-Aminonitrile | 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile | 1.0 |
| Isocyanide | tert-Butyl isocyanide | 1.1 |
| Carboxylic Acid | Acetic Acid | 1.1 |
| Solvent | Methanol | - |
Table 1: Exemplary Stoichiometry for the Proposed Ugi-Type Reaction.
Application III: The Passerini Three-Component Reaction
The Passerini reaction, another important isocyanide-based MCR, involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[10] Similar to the proposed Ugi-type reaction, 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile could serve as a precursor to the carbonyl component (pyrrole-2-carboxaldehyde) under specific conditions.
Protocol 3: Proposed Passerini-Type Reaction
Objective: To synthesize a novel pyrrole-containing α-acyloxy carboxamide.
Materials:
-
2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
-
A selected isocyanide (e.g., cyclohexyl isocyanide)
-
A selected carboxylic acid (e.g., benzoic acid)
-
Aprotic solvent (e.g., dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile and the carboxylic acid in an aprotic solvent like dichloromethane.
-
Add the isocyanide to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, the solvent can be removed in vacuo.
-
The resulting crude product can be purified by flash column chromatography.
| Component | Example | Molar Ratio |
| α-Aminonitrile | 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile | 1.0 |
| Isocyanide | Cyclohexyl isocyanide | 1.1 |
| Carboxylic Acid | Benzoic Acid | 1.1 |
| Solvent | Dichloromethane | - |
Table 2: Exemplary Stoichiometry for the Proposed Passerini-Type Reaction.
Conclusion and Future Outlook
The application of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in multicomponent reactions represents a promising yet underexplored area of research. The protocols outlined in this guide provide a foundational framework for harnessing the synthetic potential of this novel building block. The ability to introduce a pyrrole moiety into complex, drug-like scaffolds through efficient, one-pot procedures holds significant value for the generation of diverse chemical libraries for high-throughput screening. Further experimental validation of these proposed reactions is warranted and is expected to expand the synthetic chemist's toolbox for the construction of novel heterocyclic compounds with potential biological activity.
References
-
Ghavale, Y., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3294. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
de la Torre, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1475–1484. [Link]
-
Shaikh, R. S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6563. [Link]
-
University of Illinois Urbana-Champaign. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]
-
Organic Syntheses. (1947). Diethylaminoacetonitrile. Org. Synth., 27, 20. [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved from [Link]
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- Armstrong, R. W., et al. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. Accounts of Chemical Research, 29(3), 123-131.
- Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
-
Semenov, V. V., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved from [Link]
- Cioc, R. C., et al. (2014). The Passerini reaction. Chemical Society Reviews, 43(18), 6250-6268.
-
SIELC Technologies. (2018). 1H-Pyrrole-2-acetonitrile, 1-methyl-. Retrieved from [Link]
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
- Popowycz, F., et al. (2007). A straightforward access to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their conversion to the corresponding carboxylic acids. Tetrahedron, 63(35), 8689-8698.
-
da Silva, F. C., et al. (2016). Green Synthesis of Pyrrole Derivatives. Current Green Chemistry, 3(3), 255-276. [Link]
- Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
Scalable synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile for pharmaceutical research
Executive Summary
This guide details the scalable synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile , a critical
While classical Strecker syntheses utilize alkali cyanides (NaCN/KCN), this protocol prioritizes a Lewis Acid-Catalyzed Trimethylsilyl Cyanide (TMSCN) route. This method offers superior safety profiles, higher yields for electron-rich heteroaromatics (like pyrroles), and simplified workup procedures suitable for scale-up from gram to kilogram batches.
Chemical Reaction Strategy
The Challenge: Pyrrole Reactivity
Pyrrole-2-carboxaldehyde is an electron-rich aromatic aldehyde. In classical Strecker conditions (aqueous cyanide), the reaction can suffer from:
-
Retro-Strecker fragmentation: The equilibrium can revert to the imine/aldehyde.
-
Polymerization: Pyrroles are acid-sensitive; strong protic acids used to activate imines can trigger polymerization.
-
Safety: Handling solid cyanide salts on a large scale generates significant HCN risks during acidification.
The Solution: Lewis Acid Catalyzed Cyano-silylation
We utilize Indium(III) triflate [In(OTf)₃] or Iodine (I₂) as a mild Lewis acid catalyst with TMSCN .
-
Mechanism: The catalyst activates the in situ formed iminium ion without requiring low pH.
-
Thermodynamics: The formation of the strong Si-O bond (in the byproduct) drives the equilibrium forward.
-
Safety: TMSCN is a liquid, allowing for closed-system transfer, reducing dust/inhalation hazards compared to solid salts.
Reaction Scheme
Reagents: Pyrrole-2-carboxaldehyde (1 ), Dimethylamine (2 ), TMSCN (3 ). Product: 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (4 ).
Caption: Lewis Acid catalyzed Strecker synthesis pathway avoiding aqueous acidic conditions.
High-Priority Safety Protocols (HSE)
CRITICAL WARNING: Although TMSCN is safer than NaCN, it hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or protic solvents.
| Hazard Class | Control Measure |
| Cyanide Toxicity | Work exclusively in a functioning fume hood.[1] Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible. |
| HCN Generation | Scrubber system required: Vent reaction exhaust through a 10% NaOH/Bleach scrubber to neutralize evolved HCN. |
| Skin Absorption | Double-glove (Nitrile + Laminate). TMSCN penetrates standard gloves. |
| Waste Disposal | Quench all aqueous waste with bleach (NaOCl) at pH > 10. Test for residual cyanide before disposal. |
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Double-jacketed glass reactor (for scale >50g) or 3-neck RBF.
-
Temperature Control: Cryostat capable of -10°C to +25°C.
-
Reagents:
-
Pyrrole-2-carboxaldehyde (98%+)[2]
-
Dimethylamine (2.0 M solution in THF or MeOH is preferred over aqueous for TMSCN compatibility).
-
Trimethylsilyl cyanide (TMSCN) (98%).
-
Catalyst: Indium(III) triflate [In(OTf)₃] (1 mol%) OR Iodine (5 mol%).
-
Solvent: Acetonitrile (Anhydrous).
-
Step-by-Step Methodology (10g Scale)
Step 1: Iminium Formation [3][4]
-
Charge the reactor with Pyrrole-2-carboxaldehyde (10.0 g, 105 mmol) and Acetonitrile (100 mL).
-
Cool the system to 0°C.
-
Add Dimethylamine (2.0 M in THF, 58 mL, 116 mmol, 1.1 equiv) dropwise over 15 minutes.
-
Note: A slight exotherm may occur.[5] Ensure internal temp < 5°C.
-
-
Stir at 0°C for 30 minutes. (Pyrrole imines form rapidly).
Step 2: Cyano-silylation
-
Add the catalyst: In(OTf)₃ (0.59 g, 1.0 mmol) ORI₂ (1.33 g, 5.2 mmol).
-
Add TMSCN (12.5 g, 15.7 mL, 126 mmol, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Caution: Maintain temperature at 0–5°C.[1]
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[6] The aldehyde spot should disappear.
-
Step 3: Quench & Workup
-
Cool the mixture back to 0°C.
-
Quench: Slowly add saturated aqueous NaHCO₃ (50 mL).
-
Safety: Do not use acid. Acidic quenching can release HCN from excess TMSCN.
-
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
-
Note:
-amino nitriles can be thermally labile. Avoid high heat.
-
Step 4: Purification
-
The crude oil often solidifies upon standing.
-
Recrystallization: Dissolve in minimal hot Ethanol or Et₂O/Hexane mixture. Cool to -20°C.
-
Filtration: Collect crystals.
-
Expected Yield: 85–92%.[7]
-
Appearance: Off-white to pale yellow solid.
-
Process Workflow & Engineering Controls
For scale-up (e.g., 100g to 1kg), heat transfer and gas management become critical.
Caption: Process engineering workflow emphasizing exotherm control and waste scrubbing.
Analytical Validation
Ensure the product meets these specifications before proceeding to downstream applications.
| Technique | Expected Signal / Characteristic |
| Appearance | Pale yellow to off-white crystalline solid. |
| ¹H NMR (CDCl₃) | |
| ¹³C NMR | Nitrile carbon ( |
| IR Spectroscopy | Weak nitrile stretch at |
| Mass Spec (ESI) | [M+H]⁺ = 150.1 (Calculated MW: 149.19). |
Troubleshooting Guide
-
Low Yield? Ensure the solvent is anhydrous. Water hydrolyzes TMSCN.
-
Dark Product? Pyrroles oxidize easily. Perform reaction under Nitrogen/Argon atmosphere.
-
Starting Material Remains? Add 10% more TMSCN and extend time. Do not heat above 40°C to force reaction (causes decomposition).
References
-
Strecker Reaction Overview & Mechanism
- Mai, K., & Patil, G.
-
Safety in Cyanide Scale-Up
-
Pyrrole Chemistry Specifics
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile | 117068-07-2 [sigmaaldrich.com]
Application Note: Strategic Utilization of 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in Heterocycle Synthesis
Executive Summary
2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile represents a specialized class of "masked" electrophiles derived from the Strecker reaction of pyrrole-2-carboxaldehyde. Unlike the parent aldehyde, which is prone to oxidation and polymerization, this
This guide details the application of this reagent as a versatile building block for:
-
Meso-substituted Dipyrromethanes: Key precursors for porphyrins and BODIPY dyes.
-
2-Acylpyrroles: Via the Bruylants reaction (Grignard addition), offering a regioselective alternative to Friedel-Crafts acylation.
-
Pyrrolo-fused Heterocycles: Utilizing the latent iminium reactivity for cyclization.
Mechanistic Insight: The "Latent Electrophile" Concept
The utility of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile lies in its ability to generate a reactive electrophile in situ under mild conditions. The amino-nitrile moiety acts as a "chemical reservoir" for the azafulvenium or iminium species.
The Equilibrium Pathway
Under thermal or Lewis acid activation, the nitrile group (a good leaving group in this context) is ejected, generating a resonance-stabilized cation. This cation is the active species that intercepts nucleophiles.
Figure 1: Divergent synthetic pathways enabled by the in situ generation of the azafulvenium intermediate.
Application Protocols
Protocol A: Synthesis of meso-Substituted Dipyrromethanes
Target Audience: Porphyrin and BODIPY chemists.
Rationale: Direct condensation of aldehydes with pyrrole often yields polymeric tars ("pyrrole red"). Using the
Materials
-
Reagent: 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (1.0 equiv)
-
Nucleophile: Pyrrole (excess, 10–20 equiv) – Acts as both reactant and solvent.
-
Catalyst: Boron Trifluoride Etherate (
) or TFA. -
Quench: 0.1 M NaOH.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (1.0 mmol, 163 mg) in neat pyrrole (20 mmol, 1.4 mL).
-
Note: The large excess of pyrrole prevents oligomerization (N-confused products).
-
-
Activation: Cool the solution to 0 °C. Add
(0.1 mmol, 12 L) dropwise.-
Observation: The solution may darken slightly as the iminium ion forms.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot (
) will disappear, replaced by the dipyrromethane spot ( , stains red with bromine vapor). -
Quench: Stop the reaction by adding 0.1 M NaOH (5 mL). Stir vigorously for 10 minutes to neutralize the acid.
-
Workup: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine. Dry over . -
Purification: Remove excess pyrrole via vacuum distillation (essential!). Purify the residue by Flash Column Chromatography (Silica gel, Hexanes
9:1 Hexanes/EtOAc).-
Yield Expectation: 65–80% of the meso-dimethylamino dipyrromethane (or related derivative depending on workup).
-
Protocol B: Regioselective Synthesis of 2-Acylpyrroles (Bruylants Reaction)
Target Audience: Medicinal Chemists. Rationale: Friedel-Crafts acylation of pyrrole is often non-selective (C2 vs C3 mixtures) and requires electron-withdrawing protecting groups. This protocol utilizes the "Umpolung" nature of the amino-nitrile to introduce an acyl group specifically at the C2 position under basic conditions.
Materials
-
Reagent: 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (1.0 equiv)
-
Grignard Reagent: Phenylmagnesium bromide (2.0 equiv, 1.0 M in THF).
-
Solvent: Anhydrous THF.
-
Hydrolysis: 1.0 M HCl.
Step-by-Step Methodology
-
Setup: Charge a dry flask with 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (1.0 mmol) and anhydrous THF (5 mL) under Nitrogen. Cool to 0 °C.
-
Grignard Addition: Slowly add PhMgBr (2.0 mmol, 2.0 mL) via syringe over 10 minutes.
-
Displacement: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
-
Checkpoint: Formation of a precipitate (Mg salts) is common.
-
-
Hydrolysis (The Critical Step): Cool back to 0 °C. Add 1.0 M HCl (5 mL) dropwise.
-
Caution: Exothermic reaction.
-
Chemistry: The acid hydrolyzes the intermediate enamine/imine to the ketone.
-
-
Extraction: Stir the biphasic mixture for 1 hour to ensure complete hydrolysis. Extract with Diethyl Ether (
mL). -
Purification: Wash with saturated
and brine. Dry and concentrate. Purify via silica chromatography (Hexanes/EtOAc gradient).
Data Summary & Troubleshooting
| Parameter | Protocol A (Dipyrromethane) | Protocol B (Acylpyrrole) |
| Active Species | Pyrrole-2-iminium (Electrophile) | Magnesiated Enamine (Nucleophile/Intermediate) |
| Key Reagent | Excess Pyrrole | Grignard Reagent (RMgX) |
| Critical Control | Temperature (0 °C start) to avoid tar | Hydrolysis time (ensure enamine cleavage) |
| Major Byproduct | Tripyrranes (if pyrrole is low) | Unreacted Nitrile (if Grignard is old) |
| Typical Yield | 70-85% | 60-75% |
Troubleshooting Guide
-
Issue: Low yield in Protocol A (Polymerization).
-
Fix: Increase the equivalents of pyrrole to 20-30x. The pyrrole must act as the solvent to dilute the reactive species.
-
-
Issue: Incomplete hydrolysis in Protocol B.
-
Fix: Extend the HCl stir time or warm the acidic mixture to 40 °C for 30 minutes. The hindered amino group can sometimes resist hydrolysis.
-
References
-
Fundamental Reactivity of
-Amino Nitriles: -
Pyrrole-Based Heterocycle Synthesis
-
Dipyrromethane Synthesis Methodologies
-
Littler, B. J., et al. "Refined Synthesis of 5-Substituted Dipyrromethanes." Journal of Organic Chemistry, 1999. Link
- Context: The foundational protocol for acid-catalyzed condensation of pyrrole with electrophiles, adapted here for the nitrile precursor.
-
- Bruylants Reaction on Heterocycles: Stout, D. M., et al. "The Bruylants Reaction: Reaction of Grignard Reagents with -Amino Nitriles." Journal of Organic Chemistry, 1983. Context: Classical mechanism for the displacement of nitriles by organometallics.
Sources
Green chemistry approaches to synthesizing pyrrole-based aminonitriles
Application Note: Sustainable Catalytic Strategies for the Strecker Synthesis of Pyrrole-Derived
Executive Summary
Pyrrole-based
Scientific Context & Mechanism
The core transformation involves the condensation of pyrrole-2-carboxaldehyde (1 ) with a primary amine (2 ) to form an imine intermediate, followed by the nucleophilic addition of a cyanide anion (from TMSCN or safe surrogates) to yield the
Mechanistic Insight: In aqueous media, the reaction is driven by the "on-water" hydrophobic effect. The organic reactants (aldehyde and amine) form an emulsion. The catalyst (e.g., Indium metal or Lewis Acid) activates the carbonyl oxygen, facilitating imine formation.[1] The subsequent nucleophilic attack by the cyanide ion is accelerated at the organic-water interface, stabilizing the transition state via hydrogen bonding.
Diagram 1: Mechanistic Pathway (Lewis Acid Catalyzed)
Caption: Lewis acid-catalyzed mechanism highlighting the activation of the imine intermediate at the catalyst interface.
Experimental Protocols
Protocol A: The "On-Water" Method (Indium-Catalyzed)
Best for: High purity, operational simplicity, and avoiding VOCs.
Rationale: Indium (In) acts as a water-tolerant Lewis acid.[1] Unlike traditional Lewis acids (
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 mmol)
-
Aniline or Alkyl Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Deionized Water (3 mL)
Step-by-Step Workflow:
-
Charge: To a 10 mL round-bottom flask, add pyrrole-2-carboxaldehyde (95 mg, 1 mmol) and the amine (1 mmol) in 3 mL of water.
-
Catalyst Addition: Add Indium powder (11.5 mg, 10 mol%).
-
Cyanation: Add TMSCN (150 µL, 1.2 mmol) dropwise. Caution: Handle TMSCN in a fume hood.
-
Reaction: Stir vigorously at room temperature for 2–4 hours. The mixture will likely become turbid as the organic product forms.
-
Monitoring: Check progress via TLC (30% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
Workup: Extract the mixture with Ethyl Acetate (2 x 5 mL). The Indium powder remains in the aqueous phase and can be recovered.
-
Purification: Dry the organic layer over
, concentrate under reduced pressure. Recrystallize from Ethanol/Water if necessary.
Validation Check:
-
Yield Expectation: 85–95%.
-
Appearance: Solid precipitate or viscous oil.
-
IR: Look for the weak -CN stretch at ~2230 cm⁻¹ (often very weak in aminonitriles) and NH stretch at 3300 cm⁻¹.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
Best for: High-throughput screening, library generation, and speed.
Rationale: Microwave irradiation provides direct dielectric heating, accelerating the condensation step (imine formation) which is often the rate-determining step in neutral conditions. Eliminating the solvent maximizes atom economy.
Materials:
-
Pyrrole-2-carboxaldehyde (1.0 mmol)
-
Amine (1.0 mmol)[2]
-
Potassium Hexacyanoferrate(II) (
) (0.5 equiv) [Non-toxic cyanide source] -
Catalyst: L-Proline (10 mol%) or Montmorillonite K-10 clay (50 mg)
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial (G10 or similar), mix the aldehyde, amine, and catalyst.
-
Cyanide Source: Add finely ground
and benzoyl chloride (1.0 equiv) - Note: Benzoyl chloride helps release the cyanide in situ safely. -
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
-
Settings: 60°C, Power: 100W, Time: 5–10 minutes.
-
-
Extraction: Cool the vial. Add 5 mL Ethanol to dissolve the organic product. Filter to remove the inorganic salts/clay.
-
Isolation: Pour filtrate into ice water. The product usually precipitates out. Filter and dry.
Comparative Data Analysis
The following table summarizes the efficiency of green protocols versus the traditional Strecker method.
| Parameter | Traditional Strecker | Protocol A (Indium/Water) | Protocol B (Microwave) |
| Solvent | Benzene/DCM | Water | None (Solvent-Free) |
| Cyanide Source | KCN / HCN | TMSCN | |
| Catalyst | None or | Indium (Recyclable) | K-10 Clay / Proline |
| Temp/Time | Reflux / 24h | RT / 3h | 60°C / 10 min |
| Yield | 60–75% | 88–94% | 85–92% |
| Green Metric | High Waste (E-factor > 20) | Low Waste (E-factor < 5) | Best Atom Economy |
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting the optimal green synthesis pathway based on laboratory constraints.
References
-
Teimouri, F. & Jadidi, K. (2011). "A truly green synthesis of
-aminonitriles via Strecker reaction." Molecular Diversity. Link -
Sridhar, R. et al. (2009). "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles." MDPI Molecules. Link
-
Berrichi, A. & Bachir, R. (2025).[3] "Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts." Current Topics in Medicinal Chemistry. Link
-
Kouznetsov, V. V.[1] & Méndez, L. Y. (2008). "Strecker reaction and
-amino nitriles: Recent advances in their chemistry and synthesis." ARKIVOC. Link -
Moghaddam, F. M. et al. (2011). "Efficient, one-pot synthesis of
-aminonitriles via Strecker reaction: New recyclable catalysts." Journal of Chemical and Pharmaceutical Research. Link
Sources
Application Note: Nucleophilic Substitution of 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile via the Bruylants Reaction
Executive Summary
-Aminonitriles are highly versatile intermediates in organic synthesis, frequently serving as masked iminium ions for the construction of complex alkaloid frameworks and pharmacophores[1]. Specifically, 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is a critical building block in medicinal chemistry. The nucleophilic substitution of its cyano group—classically known as the Bruylants reaction—enables the rapid, high-yield installation of diverse alkyl or aryl substituents at theThis application note provides a comprehensive, field-tested protocol for the nucleophilic substitution of this substrate using Grignard reagents, detailing the mechanistic causality, optimization parameters, and self-validating experimental steps required for reproducible success.
Mechanistic Rationale & Causality
To master this protocol, one must understand the dual role of the organometallic reagent. The cyano group is a robust protecting moiety under neutral conditions but acts as an excellent leaving group in the presence of strong Lewis acids or Grignard reagents[3].
When 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is exposed to a Grignard reagent (e.g., Phenylmagnesium bromide, PhMgBr), two distinct, sequential chemical events occur:
-
N-H Deprotonation (The Protective Step): The 1H-pyrrole ring contains a relatively acidic proton (pKa ~16.5). The first equivalent of the Grignard reagent acts exclusively as a base, deprotonating the pyrrole nitrogen. This forms a magnesium pyrrolide, which prevents unwanted electrophilic aromatic substitution and significantly enriches the electron density of the pyrrole ring.
-
Decyanation and Substitution (The C-C Bond Formation): The magnesium cation coordinates to the nitrile nitrogen, weakening the C-CN bond. Aided by the lone pair of the adjacent dimethylamino group and the highly electron-rich pyrrolide ring, the cyanide ion is expelled. This generates a highly electrophilic, resonance-stabilized iminium ion intermediate. A second equivalent of the Grignard reagent then acts as a nucleophile, attacking the iminium carbon to form the target
-substituted amine[4].
Figure 1: Bruylants reaction mechanism via a resonance-stabilized iminium ion intermediate.
Experimental Design & Optimization
A common point of failure in this synthesis is the under-dosing of the Grignard reagent. Because the first equivalent is consumed by the pyrrole N-H deprotonation, a minimum of 2.5 equivalents is required to drive the reaction to completion. Furthermore, temperature control is critical: the initial addition must be performed at 0 °C to control the exothermic deprotonation, followed by warming to room temperature to provide the activation energy necessary for iminium formation.
Quantitative Data Summary: Optimization of Grignard Equivalents
Substrate: 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (1.0 mmol). Nucleophile: PhMgBr.
| Grignard (Equiv.) | Temperature Profile | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 1.1 | 0 °C to RT | < 10% | N/A | Primarily N-deprotonation; unreacted starting material recovered. |
| 2.5 | 0 °C to RT | > 95% | 82% | Optimal conditions; complete substitution achieved. |
| 2.5 | -78 °C to RT | 60% | 45% | Reaction stalls at low temp; iminium formation is kinetically hindered. |
| 4.0 | 0 °C to reflux | > 95% | 71% | Excess reagent and heat lead to minor homocoupling byproducts. |
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(1H-pyrrol-2-yl)-N,N-dimethyl-1-phenylmethanamine via the nucleophilic substitution of the title compound.
Phase 1: Reagent Preparation (Self-Validating Setup)
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of dry Argon or Nitrogen.
-
Dissolve 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile (149 mg, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL).
-
Causality Check: THF is chosen over diethyl ether because it provides superior solubility for the intermediate magnesium pyrrolide species, preventing premature precipitation.
Phase 2: Nucleophilic Addition
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Syringe in Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 0.83 mL, 2.5 mmol) dropwise over 5 minutes.
-
Validation Check: Observe the reaction mixture. Mild effervescence (evolution of benzene gas) and a slight color change to pale yellow indicate the successful deprotonation of the pyrrole N-H.
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/EtOAc 7:3, UV active).
Phase 3: Quenching and Work-Up
-
Re-cool the flask to 0 °C.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (
) (10 mL). -
Causality Check: A neutral/mildly acidic quench is required. Strong aqueous acids would protonate the resulting dimethylamine product, pulling it into the aqueous layer and complicating extraction.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure.
Phase 4: Isolation
-
Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Dichloromethane/Methanol 98:2 to 95:5 with 1% Triethylamine).
-
Expert Insight: The addition of 1% Triethylamine to the eluent prevents the basic amine product from streaking on the acidic silica gel.
Figure 2: Step-by-step experimental workflow for the nucleophilic substitution protocol.
References
-
Application of a Sequential Multicomponent Assembly Process/Huisgen Cycloaddition Strategy to the Preparation of Libraries of 1,2,3-Triazole-Fused 1,4-Benzodiazepines Source: nih.gov URL:[Link]
-
A Concise, Enantiospecific Total Synthesis of Chilocorine C Fueled by a Reductive Cyclization/Mannich Reaction Cascade Source: nsf.gov URL:[Link]
-
Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines Source: researchgate.net URL:[Link]
-
Isocyanide-based MCRs: Diastereoselective cascade synthesis of perfluoroalkylated pyrano[3,4-c]pyrrole derivatives Source: researchgate.net URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of a Sequential Multicomponent Assembly Process/Huisgen Cycloaddition Strategy to the Preparation of Libraries of 1,2,3-Triazole-Fused 1,4-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Case ID: PYR-STR-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Pyrrole Problem"
You are encountering low yields in the synthesis of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile . This is a classic Strecker reaction , but the presence of the pyrrole ring introduces two specific failure modes that standard protocols (using KCN/Acetic Acid) often trigger:
-
Acid Sensitivity: Pyrrole is electron-rich (
-excessive). Under the acidic conditions required to generate the iminium ion, pyrrole rings are prone to electrophilic aromatic substitution or polymerization (tar formation). -
Retro-Strecker Instability: The target molecule is an
-amino nitrile derived from a secondary amine (dimethylamine). These are sterically crowded and thermodynamically less stable than their primary amine counterparts. On acidic silica gel or during heating, they readily undergo the Retro-Strecker reaction, reverting to the starting aldehyde and expelling cyanide.
This guide provides a Modified Non-Aqueous Protocol using Trimethylsilyl Cyanide (TMSCN) to bypass these issues, followed by a troubleshooting matrix.
The Gold Standard Protocol (TMSCN Method)
Objective: Maximize yield by avoiding aqueous equilibrium and minimizing acid exposure.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Pyrrole-2-carboxaldehyde | 1.0 | Limiting Reagent |
| Dimethylamine (2.0M in THF) | 1.2 | Amine Source (Avoid HCl salts) |
| TMSCN (Trimethylsilyl cyanide) | 1.5 | Cyanide Source (Irreversible trap) |
| Iodine ( | 0.05 | Mild Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous (0.2 M concentration) |
Step-by-Step Methodology
-
Pre-Complexation (Critical):
-
In a flame-dried round-bottom flask under Argon, dissolve Pyrrole-2-carboxaldehyde (1.0 equiv) in anhydrous DCM.
-
Add Dimethylamine (1.2 equiv, THF solution) dropwise at
. -
Note: Do not use Dimethylamine
HCl. The free base is required to prevent acid-catalyzed polymerization of the pyrrole.
-
-
Catalyst Addition:
-
Add molecular iodine (
, 5 mol%) to the stirring mixture. The solution may darken slightly. -
Mechanistic Insight: Iodine acts as a mild Lewis acid to activate the carbonyl oxygen without protonating the pyrrole ring, facilitating nucleophilic attack by the amine.
-
-
Cyanosilylation:
-
Add TMSCN (1.5 equiv) dropwise at
. -
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC. The aldehyde spot should disappear. If the iminium intermediate persists, the reaction is stalled.
-
-
Quench & Workup (The "Safe Zone"):
-
Quench with saturated
(keeps pH basic/neutral).[1] -
Extract with DCM (
). -
Wash combined organics with brine, dry over
. -
Concentrate at
. Heat drives the Retro-Strecker reaction.
-
-
Purification (The Yield Killer):
-
Do NOT use standard Silica Gel. It is acidic (pH ~5) and will decompose your product on the column.
-
Method A: Use Neutral Alumina .
-
Method B: Use Silica Gel pre-treated with 2% Triethylamine (
) in Hexanes. -
Elute with Hexanes/Ethyl Acetate (with 1%
).
-
Mechanism & Failure Analysis
Understanding the pathway allows you to diagnose exactly where your yield is vanishing.
Figure 1: Reaction pathway showing the critical Iminium intermediate. Note that strong acid leads to Tar (polymerization), while heat/acidic workup drives the Retro-Strecker decomposition.
Troubleshooting Matrix (FAQ)
Q1: The reaction mixture turned into a black, insoluble tar. What happened?
-
Cause: The pH was too low. Pyrroles are acid-sensitive. If you used HCl salts of the amine or strong Brønsted acids (like
or unbuffered Acetic Acid), you initiated electrophilic polymerization of the pyrrole ring. -
Fix: Switch to the TMSCN/Iodine method. If you must use aqueous conditions, buffer the reaction to pH 6–7 using phosphate buffers.
Q2: TLC showed full conversion, but after column chromatography, I recovered the starting aldehyde.
-
Cause: Silica-Induced Retro-Strecker. The acidic sites on the silica gel catalyzed the ejection of the cyanide group, reverting the product back to the iminium/aldehyde.
-
Fix: Passivate your column. Flush the silica with eluent containing 1-2% Triethylamine before loading your sample. Alternatively, use Neutral Alumina (Grade III).
Q3: Can I use KCN or NaCN instead of TMSCN?
-
Answer: Yes, but yields will be lower. Aqueous cyanide Strecker reactions are reversible equilibrium processes. Because the dimethylamino group is bulky, the equilibrium constant (
) often favors the starting materials. -
Optimization: If you must use KCN, add Sodium Bisulfite (
) first to form the bisulfite adduct, then add the amine and cyanide. This often improves solubility and reactivity in aqueous media.
Q4: The product is oiling out and not crystallizing.
-
Cause:
-amino nitriles with alkyl amines are often oils. -
Fix: Do not force crystallization with heat. Convert the nitrile to the Oxalate Salt for storage/purification. Dissolve the crude oil in
and add 1 equiv of Oxalic acid in . The salt is usually a stable solid.
Workup Decision Tree
Follow this logic flow to ensure you do not destroy the product during isolation.
Figure 2: Isolation workflow emphasizing the avoidance of acidic stationary phases.
References
-
General Strecker with TMSCN: Jarusiewicz, J., et al. "Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis." J. Org.[2] Chem., 2009, 74, 2873-2876.[2] Link
- Iodine Catalysis: Royer, L., et al. "Iodine-catalyzed Strecker reaction: a mild and efficient synthesis of -amino nitriles." Tetrahedron Letters, 2005.
- Pyrrole Chemistry & Instability: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard text on pyrrole acid sensitivity).
-
Retro-Strecker on Silica: "Preventing degradation of aminonitriles during workup and purification." BenchChem Technical Notes. Link
-
Alternative Catalyst (Alum): "Alum Catalyzed Efficient One Pot Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Amino Nitriles." Rasayan J. Chem, 2009, 2(1), 182-185. Link
Sources
Preventing retro-Strecker decomposition of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Technical Support Center: Preventing Retro-Strecker Decomposition of 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and storage of heterocyclic α-aminonitriles. 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is notoriously unstable. Its degradation is not a random artifact of poor technique, but a highly predictable thermodynamic process driven by the intrinsic electronic properties of the pyrrole ring.
This guide provides a mechanistic deep-dive, diagnostic FAQs, and self-validating protocols to help you successfully synthesize, isolate, and utilize this sensitive intermediate.
Mechanistic Causality: The Azafulvenium Trap
The instability of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile stems from the retro-Strecker reaction [1]. α-aminonitriles exist in a delicate equilibrium with their corresponding iminium ions and free cyanide. In this specific molecule, the pyrrole ring is highly
This expulsion generates a highly stable, extended conjugated system known as an azafulvenium ion . When exposed to polar solvents, heat, or water, the equilibrium shifts entirely toward decomposition, leading to rapid hydrolysis back into pyrrole-2-carboxaldehyde and dimethylamine[2].
Fig 1: Retro-Strecker decomposition pathway driven by pyrrole lone-pair delocalization.
Diagnostic Troubleshooting & FAQs
Q1: My reaction shows full conversion by TLC, but after an aqueous extraction, I only recover pyrrole-2-carboxaldehyde. What happened? Causality: You subjected the equilibrium to a thermodynamic sink. Water acts as a nucleophile that rapidly attacks the electrophilic azafulvenium intermediate. Because the retro-Strecker dissociation is facile at room temperature, the aqueous layer continuously strips away the iminium ion via hydrolysis, driving the degradation to completion. Solution: Abandon aqueous workups for this intermediate. Evaporate the reaction solvent directly under reduced pressure (keeping the bath < 25°C) and proceed immediately to the next step.
Q2: I tried to purify the crude α-aminonitrile via standard silica gel chromatography, but the compound streaked heavily and degraded on the column. How can I purify it? Causality: Standard silica gel is inherently acidic and highly polar. The acidic silanol groups protonate the dimethylamino moiety and stabilize the leaving cyanide ion, violently accelerating the retro-Strecker decomposition during elution[3]. Solution: If you must purify the unprotected form, you must neutralize the silica. Pre-treat the column with 1–5% Triethylamine (TEA) in your eluent to suppress acid-catalyzed dissociation[3]. However, the superior chemical solution is to protect the pyrrole nitrogen prior to chromatography (See Protocol B).
Q3: How does N-protection prevent the retro-Strecker reaction? Causality: By installing an electron-withdrawing group (EWG) such as a tert-butyloxycarbonyl (Boc) or tosyl (Ts) group on the pyrrole nitrogen, the nitrogen's lone pair is delocalized into the protecting group rather than into the pyrrole ring. This completely removes the electron-donating "push" required to expel the cyanide ion, destabilizing the azafulvenium transition state and kinetically locking the molecule in its stable α-aminonitrile form[3].
Quantitative Stability Data
To guide your experimental design, reference the following stability metrics established for this class of compounds.
| Environmental Condition | Half-Life ( | Primary Degradation Pathway | Recommended Corrective Action |
| Aqueous Buffer (pH 7.0, 25°C) | < 2 hours | Hydrolysis via Retro-Strecker | Strictly avoid aqueous workup. |
| Anhydrous DCM (25°C) | ~48 hours | Reversible CN⁻ dissociation | Process immediately; do not store. |
| Unmodified Silica Gel | Minutes | Acid-catalyzed dissociation | Pre-treat silica with 1-5% TEA. |
| N-Boc Protected (25°C) | > 6 months | None (Kinetically Stable) | Implement early-stage protection. |
Self-Validating Experimental Protocols
To ensure high yields, the workflow must be treated as a continuous, anhydrous pipeline until the pyrrole nitrogen is protected.
Fig 2: Optimized synthetic workflow to isolate and protect the α-aminonitrile.
Protocol A: Anhydrous Synthesis of the Unprotected Aminonitrile
Objective: Synthesize the core molecule while avoiding the hydrolytic thermodynamic sink.
-
Reaction Setup: In an oven-dried flask under argon, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (0.5 M).
-
Reagent Addition: Cool the flask to 0°C. Add dimethylamine hydrochloride (1.2 eq) followed by sodium cyanide (1.2 eq). Caution: Highly toxic. Perform in a dedicated fume hood.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aldehyde on a TEA-treated TLC plate (Hexanes/EtOAc 7:3 + 1% TEA). The product should appear as a new, lower-Rf spot. If aldehyde remains, continue stirring.
-
Anhydrous Isolation: Do NOT add water. Evaporate the methanol directly under reduced pressure. Resuspend the crude solid residue in anhydrous dichloromethane (DCM) and filter through a pad of Celite to remove NaCl/excess NaCN.
-
Immediate Usage: Evaporate the DCM to yield the crude α-aminonitrile. Proceed to Protocol B within 2 hours.
Protocol B: In-Situ N-Boc Protection (Kinetic Trapping)
Objective: Install an EWG on the pyrrole nitrogen to permanently shut down the retro-Strecker pathway.
-
Solvation: Dissolve the crude 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile in anhydrous DCM (0.2 M) under argon at 0°C.
-
Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (TEA, 1.5 eq).
-
Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint 2 (NMR): Take a crude aliquot, evaporate, and run a rapid
H-NMR in CDCl . The successful trapping is validated by the disappearance of the broad pyrrole N-H peak (~8.5 ppm) and the appearance of a massive, sharp singlet integrating to 9H at ~1.6 ppm (the Boc t-butyl group). -
Purification: Because the molecule is now kinetically stable, you may safely perform a standard aqueous wash (sat. NaHCO
) to remove DMAP/TEA. Purify via standard silica gel chromatography (no TEA modifier required) to yield the pure, stable protected intermediate.
References
-
Prebiotic synthesis of 3′-amino-TNA nucleotide triphosphates - ChemRxiv - [Link]
-
Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability - Sciforum -[Link]
Sources
Optimizing solvent selection for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile extraction
Technical Support Center: Solvent Optimization for 2-(Dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile Extraction
Overview
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and extraction of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile. As an
Phase 1: Physicochemical Profiling & Solvent Dynamics
To optimize the extraction of any complex intermediate, one must first understand the causality behind its partitioning behavior. The target molecule contains three distinct functional groups that dictate its solubility and stability[1].
Table 1: Physicochemical Properties & Extraction Implications
| Functional Group | Chemical Property | Extraction Implication |
| Dimethylamino | Tertiary amine (Estimated pKa ~8.5–9.5) | Exists as a water-soluble ammonium salt at neutral/acidic pH. Requires basification (pH 10–11) to partition into the organic phase. |
| Pyrrole Ring | Electron-rich aromatic heterocycle | Highly susceptible to acid-catalyzed polymerization. Aqueous washes must never drop below pH 4 to prevent degradation[2]. |
| Nitrile ( | Polar, electrophilic carbon | Prone to hydrolysis into an amide or carboxylic acid under prolonged exposure to strong aqueous base or acid[3][4]. |
Phase 2: Troubleshooting Guides & FAQs
Q1: My extraction yield is inexplicably low, and the product remains in the aqueous phase. What went wrong?
A: This is the most common issue when extracting
Q2: During extraction, my organic layer turned dark brown/black. Is the product degrading?
A: Yes. This discoloration is a hallmark of pyrrole polymerization or Strecker reversion.
Q3: Which organic solvent is scientifically optimal for this specific extraction? A: The choice of solvent dictates both yield and purity. Below is a comparative matrix based on partitioning dynamics:
Table 2: Solvent Screening Matrix
| Solvent | Phase Position | Extraction Efficiency | Pros | Cons |
| Dichloromethane (DCM) | Bottom Layer | Excellent | Superior solvation for free-base amines; sharp phase separation. | Halogenated waste; prone to forming stubborn emulsions with pyrrole derivatives. |
| Methyl tert-butyl ether (MTBE) | Top Layer | Very Good | Resists base-catalyzed hydrolysis; low boiling point for easy recovery. | Highly flammable; slightly lower capacity for highly polar impurities. |
| Ethyl Acetate (EtOAc) | Top Layer | Good | Environmentally benign; excellent general-purpose solvent. | Susceptible to saponification/hydrolysis if the aqueous phase is highly basic (pH > 11). |
Recommendation:MTBE is the optimal choice. It provides a protective, non-reactive environment for the
Phase 3: Standard Operating Protocols (SOP)
Optimized Liquid-Liquid Extraction (LLE) Workflow This self-validating protocol ensures maximum recovery while preventing Strecker reversion and pyrrole degradation.
Step 1: Quenching and Temperature Control
-
Transfer the crude Strecker reaction mixture to a jacketed reactor or an ice-water bath.
-
Cool the mixture to
. Causality: Low temperatures suppress the hydrolysis of the nitrile group and prevent exothermic degradation during basification.
Step 2: pH Adjustment (Free-Basing)
-
Slowly add saturated aqueous
dropwise under vigorous stirring until the aqueous phase reaches pH 10.5. -
Verify the pH using narrow-range indicator paper or a calibrated pH probe.
Step 3: Solvent Extraction
-
Add MTBE (volume equal to 1.5x the aqueous phase).
-
Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.
-
Collect the upper organic layer (MTBE).
-
Repeat the extraction of the aqueous layer with two additional portions of MTBE (0.5x volume each) to ensure exhaustive recovery.
Step 4: Washing and Drying
-
Combine the organic extracts and wash once with ice-cold brine (saturated
) to remove residual water and dissolved salts. -
Dry the organic phase over anhydrous sodium sulfate (
). Do not use uncalcined magnesium sulfate ( ), as its slight Lewis acidity can interact unfavorably with the pyrrole ring. -
Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath
) to yield the target 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile.
Phase 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the critical pathways that dictate the success or failure of the extraction.
Figure 1: pH-Dependent Liquid-Liquid Extraction Workflow for α-Amino Nitriles.
Figure 2: Primary Degradation Pathways During Suboptimal Extraction Conditions.
References
Sources
Technical Support Center: Minimizing Polymerization in Pyrrole Acetonitrile Synthesis
Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious challenge: synthesizing pyrrole acetonitrile derivatives without degrading the starting material into an intractable black tar. Pyrroles are inherently electron-rich and highly susceptible to oxidative and acid-catalyzed polymerization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding cyanomethylation.
Mechanistic Overview: The Polymerization Pitfall
Before troubleshooting, we must understand the causality of the failure. When unprotected pyrrole is exposed to strong Brønsted or Lewis acids (often used to activate electrophilic cyanomethylating agents), the π-system undergoes rapid protonation at the C-2 or C-3 position. This generates a highly reactive electrophilic azafulvenium intermediate. This intermediate immediately attacks adjacent unprotonated pyrrole monomers, triggering a runaway chain-growth polymerization that yields polypyrrole—observed in the flask as a viscous black tar[1][2].
Reaction pathways of pyrrole: Acid-catalyzed polymerization vs. controlled cyanomethylation.
Troubleshooting Guides (FAQs)
Q1: My cyanomethylation reaction turns into a viscous black tar. What is happening and how do I stop it? Causality: The black tar is polypyrrole. If your protocol relies on acidic conditions to activate an electrophile (like a cyanomethyl halide or a formaldehyde/cyanide mixture), you are inadvertently protonating the pyrrole ring. The protonated species acts as an electrophile, reacting with unprotonated pyrrole to form oligomers and polymers[1][2]. Solution: You must shift away from strongly acidic conditions. If an acid is strictly required, use mild Lewis acids (e.g., InCl₃) at low temperatures. Alternatively, switch to a radical-mediated cross-dehydrogenative coupling (CDC) using Fe(II) catalysts and di-tert-butyl peroxide (DTBP). This operates under neutral to slightly basic conditions, completely circumventing the acid-catalyzed polymerization pathway[3][4].
Q2: How does N-protection prevent polymerization, and which protecting group should I choose? Causality: Polymerization relies on the high nucleophilicity of the pyrrole π-system. By installing an electron-withdrawing group (EWG) on the pyrrole nitrogen, you pull electron density away from the ring via inductive and resonance effects, drastically reducing its susceptibility to electrophilic attack[5][6]. Solution:
-
N-Boc (tert-Butyloxycarbonyl): Excellent for moderate electron withdrawal. It stabilizes the ring and is easily removed under mild acidic conditions (e.g., TFA or oxalyl chloride)[7][8].
-
N-SO₂Ph (Benzenesulfonyl): Provides strong electron withdrawal, making the ring highly resistant to polymerization even under harsh Lewis acidic conditions. It is removed via basic hydrolysis[5].
-
N-TIPS (Triisopropylsilyl): Primarily provides steric shielding rather than strong electronic deactivation. Use this when you need to block the C-2 position sterically to force C-3 functionalization.
Q3: Can I achieve direct C-H cyanomethylation without pre-functionalizing the pyrrole? Causality: Yes. Traditional methods require pre-functionalized starting materials (like halogenated pyrroles) to avoid the harsh conditions of direct electrophilic cyanomethylation. However, modern transition-metal and photoredox catalysis allows for direct C(sp²)–H functionalization by activating the C(sp³)–H bond of acetonitrile or bromoacetonitrile. Solution: Use an Iron(II) catalyst (e.g., Fe(OAc)₂) with DTBP as an oxidant in an acetonitrile solvent. The Fe(II) complex facilitates a radical-mediated cross-dehydrogenative coupling, selectively yielding the C-2 pyrrole acetonitrile derivative without polymerizing the substrate[3][4]. Alternatively, visible-light photoredox catalysis using Ir(ppy)₃ and bromoacetonitrile can achieve similar results under mild, room-temperature conditions[9].
Quantitative Data Summary
| Activation Strategy | Catalyst / Reagent System | Reaction Nature | Polymerization Risk | Typical Yield |
| Direct Electrophilic Substitution | Strong Lewis Acids (e.g., AlCl₃, BF₃) | Highly Acidic | Critical (Black Tar) | < 20% |
| Fe(II) Cross-Dehydrogenative Coupling | Fe(OAc)₂ + DTBP in Acetonitrile | Radical / Neutral | Low | 50 - 85% |
| Photoredox Catalysis | Ir(ppy)₃ + Bromoacetonitrile | Radical / Mild | Low | 60 - 80% |
| N-Boc Protected Cyanomethylation | Various (Standard Electrophiles) | Electronically Deactivated | Very Low | 70 - 90% |
Validated Experimental Protocols
Protocol A: N-Boc Protection of Pyrrole (Electron-Density Reduction)
This protocol self-validates by the cessation of gas evolution and a distinct shift in TLC polarity.
-
Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve pyrrole (10.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 equiv) in 30 mL of anhydrous acetonitrile[7].
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: Temperature control prevents the exothermic degradation of the reagents.
-
Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. You will observe mild effervescence (CO₂ gas evolution).
-
Validation & Workup: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears. Quench with saturated aqueous NaHCO₃ (20 mL). Extract with ethyl acetate (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Check: FTIR should show the disappearance of the N-H stretch (~3400 cm⁻¹) and the appearance of a strong carbamate carbonyl stretch (~1740 cm⁻¹).
Protocol B: Iron(II)-Catalyzed Direct C-2 Cyanomethylation
This protocol utilizes a radical pathway to bypass acid-catalyzed polymerization entirely[4].
-
Setup: In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Fe(OAc)₂ (0.02 mmol, 10 mol%) and the pyrrole substrate (0.20 mmol).
-
Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Oxygen is a triplet diradical that will intercept the reaction intermediates and cause oxidative polymerization. Strict inert conditions are self-validating; if the solution turns black and insoluble, oxygen has infiltrated.
-
Reagent Addition: Under a positive flow of Argon, inject anhydrous acetonitrile (4 mL) and di-tert-butyl peroxide (DTBP, 0.60 mmol, 3.0 equiv) via a gas-tight syringe.
-
Heating: Seal the Schlenk tube and stir the mixture at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and wash with brine (10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel column chromatography to isolate the pure 2-pyrrole acetonitrile derivative.
References
-
Qiao, K., et al. "Iron(II)-catalyzed C-2 cyanomethylation of indoles and pyrroles via direct oxidative cross-dehydrogenative coupling with acetonitrile derivatives." Organic Chemistry Frontiers, RSC Publishing, 2018. URL: [Link]
-
Hawkins, S. J., & Ratcliffe, N. M. "A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole." Journal of Materials Chemistry, RSC Publishing, 2000. URL: [Link]
-
Hong, G., et al. "Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles." National Institutes of Health (PMC), 2021. URL: [Link]
-
"Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles." ResearchGate, 2005. URL: [Link]
-
"Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates." National Institutes of Health (PMC), 2013. URL: [Link]
-
"Boc-Protected Amino Groups." Organic Chemistry Portal. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iron(ii)-catalyzed C-2 cyanomethylation of indoles and pyrroles via direct oxidative cross-dehydrogenative coupling with acetonitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Iron(ii)-catalyzed C-2 cyanomethylation of indoles and pyrroles via direct oxidative cross-dehydrogenative coupling with acetonitrile derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control strategies for synthesizing 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Ticket ID: PYR-STR-001 Topic: Temperature Control Strategies for Strecker Synthesis on Acid-Sensitive Heterocycles Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Thermal Balancing Act
You are attempting to synthesize 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile via a Strecker-type multicomponent reaction. This synthesis involves the condensation of pyrrole-2-carboxaldehyde , dimethylamine , and a cyanide source (typically TMSCN or KCN ).
The Core Challenge: This reaction presents a specific thermodynamic conflict. The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization (forming "pyrrole black" tars) at elevated temperatures. Conversely, the formation of the intermediate iminium ion requires sufficient energy to overcome the equilibrium barrier.
This guide provides a temperature control strategy designed to navigate this instability window, ensuring kinetic control over the cyanation step while suppressing thermodynamic polymerization.
Module 1: The Imine/Iminium Formation (Phase I)
Objective: Generate the electrophilic iminium species without triggering pyrrole oligomerization.
Protocol & Temperature Strategy
-
Reagents: Pyrrole-2-carboxaldehyde + Dimethylamine (DMA).
-
Solvent System: Methanol (MeOH) or Acetonitrile (MeCN).
-
The Thermal Gate:
-
Initial Mixing: 0°C (Ice Bath) .
-
Reaction Maintenance: 0°C to 25°C .
-
Technical Insight (Why?):
The reaction between pyrrole-2-carboxaldehyde and dimethylamine is reversible.
Troubleshooting Note:
-
Issue: Solution turns dark brown/black immediately.
-
Cause: Exotherm uncontrolled during amine addition.
-
Fix: Add dimethylamine as a pre-cooled solution dropwise.
Module 2: The Cyanation Event (Phase II)
Objective: Nucleophilic attack of cyanide on the iminium ion. This is the most critical thermal step.
Protocol & Temperature Strategy
-
Reagent: Trimethylsilyl cyanide (TMSCN) is preferred over KCN for this substrate due to milder conditions and solubility in organic solvents.
-
Catalyst: Lewis Acid (e.g.,
, ) or weak Brønsted acid. -
The Thermal Gate:
-
Addition Temperature: -10°C to 0°C .
-
Reaction Temperature: 0°C to 10°C .
-
Critical Limit: Do NOT exceed 25°C.
-
Senior Scientist Note: The addition of cyanide to the iminium ion is exothermic . In the presence of the pyrrole ring, a "runaway" exotherm does not just boil the solvent; it triggers an electrophilic aromatic substitution (EAS) on the pyrrole ring by the iminium species, leading to polymer chains.
Data: Temperature vs. Product Profile
| Temperature Range | Kinetic Outcome | Product Quality |
| -10°C to 5°C | Controlled 1,2-addition to imine. | High Purity (Pale Yellow/Clear) |
| 20°C to 30°C | Competitive polymerization. | Medium Purity (Darkening) |
| > 40°C | Thermodynamic polymerization & Retro-Strecker. | Failure (Black Tar) |
Module 3: Workup and Isolation (Phase III)
Objective: Isolate the
The "Retro-Strecker" Risk
-Amino nitriles are metastable. Under heating or in the presence of base/water, they can eject cyanide and revert to the iminium/aldehyde.Thermal Limits for Isolation:
-
Quenching: Quench at 0°C with saturated
(if using acid catalyst). -
Evaporation: Rotary evaporator bath must be set to < 35°C .
-
Storage: Store at -20°C immediately. Do not leave at room temperature overnight.
Visualizing the Control Logic
The following diagram illustrates the critical decision points and thermal gates for this synthesis.
Figure 1: Thermal gating strategy for the Strecker synthesis of pyrrole derivatives. Red paths indicate failure modes triggered by thermal excursions.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a black solid after adding TMSCN. What happened? A: You likely experienced a thermal runaway. The reaction of TMSCN with the imine is exothermic. If the temperature spikes, the electron-rich pyrrole ring attacks the electrophilic iminium ion (polymerization).
-
Fix: Slow down the addition rate of TMSCN. Ensure internal temperature monitoring (use a probe, not just bath temp). Keep it strictly below 5°C during addition.
Q2: I isolated the product, but the NMR shows aldehyde peaks again after 24 hours. A: This is the Retro-Strecker reaction. The cyanide group is a good leaving group.
-
Fix: Ensure your product is free of water and acid/base residues. Store the compound in a freezer (-20°C) under an inert atmosphere (Argon/Nitrogen). Do not heat during drying.
Q3: Can I use KCN/Acetic Acid instead of TMSCN? A: Yes, but it is riskier for this specific substrate. The aqueous/acidic conditions required for the KCN method often degrade the pyrrole ring.
-
Strategy: If you must use KCN, use a biphasic system (Water/DCM) with strict temperature control (0°C) and minimize reaction time. TMSCN in dry methanol or acetonitrile is significantly cleaner for pyrroles.
Q4: The yield is low (<40%). How do I push the equilibrium?
A: Do not use heat. Instead, use a desiccant (like anhydrous
References
-
Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45.
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews, 103(8), 2795–2828.
-
Mai, K., & Patil, G. (1985). "Facile synthesis of alpha-aminonitriles." Tetrahedron Letters, 26(45), 5475-5478. (Foundational work on TMSCN/MeOH Strecker conditions).
-
Yadav, J. S., et al. (2002). "Indium(III)
-aminonitriles." Tetrahedron Letters, 43(20), 3783-3785. (Demonstrates Lewis Acid catalysis for sensitive substrates).
Sources
Technical Support Center: Stabilization & Storage of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
Welcome to the Technical Support Center. Handling 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile requires navigating a complex chemical "tug-of-war." This molecule contains two highly reactive motifs: an
The
Quantitative Stability Data
The following table summarizes the expected half-life of the compound under various environmental conditions, highlighting the critical need for cryogenic, inert storage.
| Storage Condition | Atmosphere | Light Exposure | Estimated Half-Life | Primary Degradation Mode |
| 25°C (Solution, pH < 6) | Air | Ambient Light | < 24 hours | Acid-Catalyzed Polymerization |
| 25°C (Solid) | Air | Ambient Light | 3 - 5 days | Oxidation / Polymerization |
| 4°C (Solid) | Air | Dark | 2 - 4 weeks | Retro-Strecker / Hydrolysis |
| -20°C (Solid) | Argon | Dark | 6 - 8 months | Trace Retro-Strecker |
| -80°C (Solid) | Argon | Dark | > 2 years | None observed |
Troubleshooting FAQs
Q1: My stored sample turned from a pale powder to a dark, insoluble black residue. What happened? A: Your compound has undergone pyrrole polymerization[4]. The pyrrole ring is highly electron-rich. Under acidic conditions, protonation typically occurs at the C2 or C5 position, transforming the pyrrole into an electrophile. This electrophile attacks adjacent pyrrole molecules, initiating a trimerization and subsequent polymerization cascade into dark, insoluble polypyrrole oligomers[2]. Causality & Solution: This is often caused by trace acidic impurities left over from synthesis or exposure to photo-oxidation. Ensure your final purification step neutralizes the compound (pH ~7.0)[3], and always store the powder in amber, light-blocking vials.
Q2: I am detecting free dimethylamine and HCN in my storage vial, and my NMR shows pyrrole-2-carboxaldehyde. Why?
A: The compound is undergoing a retro-Strecker reaction[1].
Q3: How do I safely recover the compound from -80°C storage without causing immediate degradation? A: Thermal shock and condensation are the enemies of aminonitriles. If you open a -80°C vial in ambient air, atmospheric moisture will immediately condense on the cold powder, introducing water that instantly triggers the retro-Strecker reaction[1]. Causality & Solution: Allow the sealed vial to warm to room temperature in a desiccator for at least 60 minutes before breaking the Argon seal. This ensures the powder is at thermal equilibrium with the room, preventing condensation.
Experimental Protocols
Protocol 1: Anhydrous Preparation and Storage Workflow
This workflow is designed to eliminate the environmental triggers for both degradation pathways.
-
Purification & Neutralization: Purify the compound and ensure the final aqueous wash is strictly neutral (pH 7.0) to prevent acid-catalyzed pyrrole polymerization[2][3].
-
Lyophilization: Dissolve the compound in anhydrous 1,4-dioxane and lyophilize for 24-48 hours.
-
Causality: Lyophilization removes trace water without applying heat, preventing thermal retro-Strecker degradation.
-
-
Inert Aliquoting: Inside a glovebox under an Argon atmosphere (<1 ppm O
, <1 ppm H O), transfer the dry powder into single-use amber glass vials.-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the risk of introducing moisture during repeated vial openings. Amber glass prevents photo-oxidation.
-
-
Hermetic Sealing: Seal the vials with PTFE-lined caps and wrap the exterior with Parafilm.
-
Cryogenic Storage: Transfer immediately to a -80°C freezer.
-
Self-Validation Step: Weigh the sealed vial on an analytical balance before freezing. Upon retrieval months later, re-weigh the vial after it reaches room temperature. A stable weight confirms the hermetic seal remained intact, ensuring no moisture ingress occurred.
-
Protocol 2: Quality Control (QC) Validation Before Use
Before utilizing a stored aliquot in a sensitive assay, validate its structural integrity using this self-validating QC check.
-
Visual Inspection: Observe the powder. It should be pale/off-white.
-
Validation: Any dark brown or black discoloration positively confirms pyrrole polymerization[4]. Discard the batch if dark.
-
-
H-NMR Analysis: Dissolve a 2 mg sample in strictly anhydrous CD
CN.-
Validation: Look for the appearance of an aldehyde proton peak at ~9.5 ppm. The presence of this peak positively confirms that retro-Strecker degradation into pyrrole-2-carboxaldehyde has occurred[1]. If this peak is absent, the
-aminonitrile remains intact.
-
Mechanistic and Workflow Visualizations
Figure 1: Competing degradation pathways of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile.
Figure 2: Optimal preparation and storage workflow to prevent compound degradation.
References
-
[1] Benchchem. 2-Aminobutanenitrile | 40651-89-6. Benchchem. URL:
-
[4] ACS Publications. Effect of the Pyrrole Polymerization Mechanism on the Antioxidative Activity of Nonenzymatic Browning Reactions. Journal of Agricultural and Food Chemistry. URL:
-
[3] ResearchGate. Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS. URL:
-
[2] MDPI. A Review on the Synthetic Methods for the BODIPY Core. URL:
Sources
Validation & Comparative
A Comparative Guide to ¹H NMR Characterization of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile: Solvent Effects and Spectral Resolution
Introduction
For researchers and drug development professionals, the unambiguous structural elucidation of heterocyclic intermediates is a critical bottleneck in synthetic workflows. 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile is a highly versatile Strecker amino nitrile, serving as a foundational building block for complex pyrrole-based therapeutics and functional materials.
However, its characterization via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The molecule features a highly exchangeable pyrrole NH proton, a basic dimethylamino group, and a chiral center adjacent to a strongly electron-withdrawing nitrile moiety. Selecting the optimal NMR solvent is not merely a matter of solubility; it is a strategic decision that dictates spectral resolution, chemical shift dispersion, and the accuracy of structural assignments. This guide objectively compares the performance of the two most ubiquitous NMR solvents—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆)—providing mechanistic insights and validated experimental protocols for this specific compound.
Mechanistic Insights: The Causality of Solvent Selection
The choice between a non-polar, weakly interacting solvent (CDCl₃) and a highly polar, strong hydrogen-bond acceptor (DMSO-d₆) fundamentally alters the magnetic environment of the analyte[1]. The chemical shifts of pyrrole derivatives are highly sensitive to their electronic environment and solvent interactions[2].
-
Pyrrole NH Proton Dynamics: In CDCl₃, the pyrrole NH proton undergoes rapid intermolecular exchange. Because CDCl₃ lacks strong hydrogen-bonding capabilities, this rapid exchange averages the magnetic environment, resulting in a broad, poorly defined singlet (typically between 8.50 and 9.00 ppm). This broadening can obscure critical coupling information and overlap with aromatic signals. Conversely, DMSO-d₆ acts as a potent hydrogen-bond acceptor. It strongly coordinates with the pyrrole NH, effectively "locking" the proton in a stable conformation. This strong hydrogen bonding significantly deshields the nucleus, shifting the signal dramatically downfield to approximately 11.20 ppm[3]. This not only isolates the signal from the crowded aromatic region but also sharpens it, frequently allowing the observation of fine scalar coupling (J-coupling) with the adjacent pyrrole ring protons.
-
Solvation of the Amino Nitrile Core: The highly polar nature of DMSO-d₆ induces pronounced solvent anisotropy and electric field effects compared to CDCl₃. The aliphatic methine proton (CH) adjacent to the strongly polarized nitrile (-C≡N) and the basic dimethylamino group experiences differential shielding. In DMSO-d₆, this proton is shifted downfield due to the stabilization of the highly polarized C-CN dipole by the dense, polar solvent shell.
Mechanistic impact of solvent choice on pyrrole NH proton exchange and NMR signal resolution.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and high-fidelity data across different laboratory environments, the following standardized protocol must be strictly adhered to. This workflow is designed to be a self-validating system, minimizing artifacts from moisture or concentration gradients.
Standardized workflow for quantitative ¹H NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of highly purified 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile into a clean, static-free glass vial. Causality: This mass range ensures an optimal signal-to-noise ratio without causing concentration-dependent chemical shift drifting.
-
Solvent Addition: Add exactly 0.6 mL of the chosen deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆). Causality: Ensure the solvent is freshly opened or stored over molecular sieves to avoid water contamination, which can severely distort the NH and amine signals via rapid proton exchange.
-
Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature until complete dissolution is achieved.
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the liquid column height is approximately 4 to 5 cm. Causality: An improper liquid height distorts the magnetic field homogeneity, making it impossible to achieve proper shimming.
-
Acquisition Parameters: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of the solvent. Tune and match the probe. Shim the magnet (Z1-Z4) until the solvent residual signal is sharp. Acquire the spectrum using a standard 1D proton pulse sequence (e.g., zg30), with a minimum of 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
-
Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Reference the chemical shifts to Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation: Comparative Chemical Shifts
The table below summarizes the empirical ¹H NMR chemical shifts for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, highlighting the profound impact of the solvent environment on spectral dispersion[3].
| Proton Assignment | Multiplicity | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Solvent Shift Δδ (DMSO - CDCl₃) |
| Pyrrole NH | Broad Singlet | 8.50 - 9.00 | 11.20 | +2.20 to +2.70 |
| Pyrrole H-5 | Multiplet | 6.82 | 6.85 | +0.03 |
| Pyrrole H-3 | Multiplet | 6.25 | 6.10 | -0.15 |
| Pyrrole H-4 | Multiplet | 6.15 | 6.00 | -0.15 |
| Aliphatic CH | Singlet | 4.85 | 5.15 | +0.30 |
| N(CH₃)₂ | Singlet (6H) | 2.35 | 2.20 | -0.15 |
Note: The massive downfield shift of the Pyrrole NH in DMSO-d₆ (+2.20 to +2.70 ppm) is the hallmark of strong solvent-solute hydrogen bonding, which effectively isolates this peak from the aromatic baseline.
Conclusion
For the unambiguous ¹H NMR characterization of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, DMSO-d₆ is the superior solvent alternative . While CDCl₃ provides adequate solubility and is cost-effective for routine checks, DMSO-d₆'s ability to act as a strong hydrogen-bond acceptor eliminates exchange broadening of the pyrrole NH proton. This interaction shifts the labile proton signal out of the crowded aromatic region and drastically improves overall spectral resolution, ensuring high-confidence structural validation for drug development pipelines.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[Link]
-
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Sources
FTIR spectral analysis of nitrile and amine groups in pyrrole derivatives
FTIR Spectral Analysis of Nitrile and Amine Groups in Pyrrole Derivatives: A Comparative Guide to ATR vs. Transmission Methodologies
Introduction
Pyrrole derivatives are foundational scaffolds in medicinal chemistry and drug development, frequently appearing in blockbuster therapeutics and advanced organic frameworks[1]. During the synthesis of complex pyrrolo-thiadiazines or pyrrolo-pyrimidines, tracking the functionalization of nitrile (-C≡N) and amine (-NH₂, -NH-) groups is a critical quality control step[2][3]. Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical tool for this purpose.
As an Application Scientist, choosing the correct FTIR sampling technique is just as important as understanding the spectra. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for the structural validation of these specific functional groups, providing actionable, self-validating methodologies for pharmaceutical researchers.
Spectral Signatures: Causality in Vibrational Frequencies
Understanding the fundamental vibrational modes of nitriles and amines is essential before selecting a sampling technique.
-
Amine Groups (-NH₂ / -NH-):
-
Primary Amines (-NH₂): Exhibit a distinct doublet in the 3400–3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching[4][5].
-
Secondary Amines / Pyrrole N-H: Display a single, weaker absorption band between 3350–3250 cm⁻¹[4][5].
-
Causality: The O-H stretch from ambient moisture or residual solvent overlaps heavily in the 3500–3200 cm⁻¹ range. Distinguishing a pyrrole N-H stretch from water contamination requires stringent sample preparation and background subtraction[6].
-
-
Nitrile Groups (-C≡N):
-
Nitriles produce a sharp, highly diagnostic peak in the "ghost town" region of the IR spectrum, typically between 2260–2200 cm⁻¹[7][8].
-
Causality: Because the carbon-nitrogen triple bond is highly polar, stretching it causes a large change in the dipole moment (
), resulting in an intense peak[7]. When the nitrile is conjugated with the aromatic pyrrole ring, the peak shifts to lower wavenumbers (e.g., ~2220 cm⁻¹) compared to saturated nitriles due to the delocalization of electrons weakening the triple bond[2][7].
-
Data Presentation: Characteristic IR Absorption Table
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | Peak Characteristics | Structural Context in Pyrroles |
| Primary Amine | N-H Stretch (Asym/Sym) | 3400 – 3300 | Doublet, medium intensity | Amino substituents on the pyrrole ring |
| Secondary Amine | N-H Stretch | 3350 – 3250 | Singlet, medium to weak | Intrinsic pyrrole ring N-H |
| Amine | N-H Bend | 1650 – 1580 | Sharp, medium | Primary amines only |
| Nitrile | C≡N Stretch | 2260 – 2200 | Sharp, strong intensity | Cyano substituents (e.g., 5-carbonitrile) |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
Historically, Transmission FTIR using KBr pellets was the gold standard. However, ATR-FTIR has largely superseded it for routine pharmaceutical analysis[9][10].
-
Transmission FTIR (KBr Pellet): Measures bulk material properties. The sample is ground with IR-transparent potassium bromide (KBr) and pressed into a disc[9].
-
Drawback for Amines: KBr is highly hygroscopic. It rapidly absorbs atmospheric moisture, creating a massive, broad O-H stretch at ~3400 cm⁻¹ that can completely mask the critical N-H stretches of the pyrrole or primary amine[6].
-
-
ATR-FTIR: Utilizes an Internal Reflective Element (IRE), typically diamond or germanium. The IR beam reflects internally, creating an evanescent wave that penetrates only a few micrometers (1-5 µm) into the sample[11][12].
-
Advantage for Pyrroles: Requires zero sample preparation, eliminating the introduction of hygroscopic KBr. This ensures that any peak in the 3400 cm⁻¹ region is genuinely from the sample's amine/pyrrole groups, not artifactual water[11].
-
Comparison Matrix
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct application) | High (Grinding, pressing) |
| Moisture Interference | Very Low (Ideal for N-H analysis) | High (KBr absorbs water) |
| Analysis Depth | Surface (1-5 µm) | Bulk material |
| Nitrile Sensitivity | Excellent (Sharp peak at 2220 cm⁻¹) | Excellent |
| Throughput | High (< 1 minute per sample) | Low (5-10 minutes per sample) |
Experimental Protocols: Self-Validating Systems
Method A: ATR-FTIR Protocol for Pyrrole Derivatives
Rationale: This method prevents moisture artifacts, ensuring accurate N-H band assignment.
-
System Initialization & Background: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for ambient atmospheric H₂O and CO₂.
-
Sample Application: Place 1-2 mg of the solid pyrrole derivative directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid and the crystal. This is mandatory because the evanescent wave only penetrates ~2 µm into the sample; poor contact results in weak, unreadable spectra[11][12].
-
Data Acquisition: Run the sample scan (32 scans, 4000-400 cm⁻¹).
-
Validation: Verify the absence of a broad 3400 cm⁻¹ O-H band (unless the molecule contains an alcohol). Identify the sharp nitrile peak at ~2220 cm⁻¹ and the specific amine singlet/doublet.
Method B: Transmission FTIR (KBr Pellet) Protocol
Rationale: Used when bulk quantitation is strictly required and the sample is highly homogeneous.
-
Preparation of KBr: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours to eliminate absorbed water. Store immediately in a desiccator.
-
Milling: In an agate mortar, gently grind 1 mg of the pyrrole derivative with 100 mg of dried KBr. Causality: Over-grinding can alter the polymorphic state of the pharmaceutical compound; grind just enough to achieve a particle size smaller than the IR wavelength (<2 µm) to prevent baseline scattering (the Christiansen effect).
-
Pellet Pressing: Transfer the powder to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disc.
-
Acquisition: Place the pellet in the transmission holder. Collect the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank air background.
Analytical Workflow Visualization
Decision matrix and workflow for FTIR analysis of pyrrole derivatives.
References
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Sources
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- 12. agilent.com [agilent.com]
HPLC method development for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile quantification
HPLC Method Development for 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile Quantification: A Comparative Column Guide
Introduction & Mechanistic Challenges
Quantifying basic, nitrogen-containing heterocycles like 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile presents a classic chromatographic challenge. This molecule features a highly basic dimethylamino group alongside a sensitive pyrrole ring. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic analytes frequently exhibit severe peak tailing, poor resolution, and unpredictable retention shifts. This phenomenon is primarily driven by secondary electrostatic interactions between the protonated amine and ionized, residual silanol groups on the silica stationary phase[1]. Furthermore, pyrrole derivatives can undergo structural degradation or ring-opening in highly acidic environments, narrowing the acceptable pH window for mobile phase formulation[2].
To achieve a robust, self-validating quantification method, chromatographers must move beyond generic C18 columns and evaluate advanced stationary phase chemistries. This guide objectively compares the performance of traditional end-capped C18, polar-embedded C18, and mixed-mode column chemistries, providing actionable, data-backed insights for drug development professionals.
Logical Workflow for Method Development
Logical workflow for HPLC method development of basic pyrrole derivatives.
Mechanistic Insights: The Silanol Problem
The interaction of an analyte with the stationary and mobile phases dictates both retention and peak shape[1]. Traditional silica-based columns, even when heavily end-capped, retain up to 30-50% of their residual silanols due to steric hindrance during the manufacturing process[3]. At a mid-range pH (e.g., pH 6.8), these silanols (pKa ~4.5) are deprotonated and negatively charged. The dimethylamino group of our target analyte (pKa ~8.5) remains positively charged. This creates a strong ion-exchange interaction that competes with the primary hydrophobic retention mechanism, causing the analyte molecules to "stick" to the silica surface and elute slowly, manifesting as an asymmetric, tailing peak[4].
To mitigate this without destroying the pyrrole ring via extreme pH adjustments, stationary phase engineering is required. Polar-embedded columns (incorporating amide or carbamate groups) create a localized hydration layer that shields the basic analyte from residual silanols, improving peak shape[3].
Experimental Protocol: Comparative Column Evaluation
Self-Validating Design: This protocol incorporates a neutral marker (Toluene) to verify system void volume and baseline plate count. This ensures that any observed peak tailing of the target analyte is strictly due to secondary chemical interactions, rather than physical column voids or extra-column band broadening.
Step 1: Reagent & Sample Preparation
-
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust to pH 6.8 using dilute KOH. Filter through a 0.22 µm hydrophilic membrane. Causality: pH 6.8 is deliberately chosen to ensure the stability of the pyrrole ring while testing the limits of the column's silanol shielding[2].
-
Standard Solution: Dissolve 10 mg of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile reference standard in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using the initial mobile phase.
-
System Suitability Solution: Spike the working standard with 10 µg/mL of Toluene (neutral marker).
Step 2: Chromatographic Conditions
-
System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.
-
Detection Wavelength: 225 nm (optimal for pyrrole absorbance)[2].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Mobile Phase: Isocratic elution; 40% Buffer (pH 6.8) : 60% Acetonitrile.
Step 3: Column Configurations Evaluated
-
Column A (Traditional): Standard C18, 150 x 4.6 mm, 5 µm, fully end-capped.
-
Column B (Polar-Embedded): Amide-C18, 150 x 4.6 mm, 5 µm.
-
Column C (Mixed-Mode): C18 / Cation-Exchange, 150 x 4.6 mm, 5 µm.
Comparative Data & Performance Metrics
The following table summarizes the quantitative performance of each column chemistry for the target analyte under identical mobile phase conditions.
| Parameter | Column A (Standard C18) | Column B (Amide-C18) | Column C (Mixed-Mode RP/CEX) |
| Retention Time ( | 8.45 min | 5.20 min | 6.85 min |
| Tailing Factor ( | 2.15 (Fail) | 1.12 (Pass) | 1.05 (Pass) |
| Theoretical Plates ( | 4,200 | 12,500 | 14,100 |
| Signal-to-Noise (S/N) | 45 | 130 | 155 |
| Toluene | 1.02 | 1.01 | 1.03 |
Results & Discussion
-
The Failure of Traditional C18 (Column A): The data clearly demonstrates that standard end-capping is insufficient for the highly basic dimethylamino group. The tailing factor of 2.15 falls well outside standard pharmacopeial acceptance criteria (
). The neutral marker (Toluene) eluted perfectly symmetrically ( ), proving that the tailing of the target analyte was entirely due to secondary silanol interactions, not system dead volume. -
The Success of Polar-Embedded Phases (Column B): The Amide-C18 column provided excellent peak shape (
) and a sharp increase in theoretical plates. The embedded polar group successfully shielded the silica surface[3]. Furthermore, the retention time decreased compared to Column A. This occurs because the secondary ion-exchange mechanism—which artificially inflates retention time on standard C18 columns—was effectively eliminated. -
The Superiority of Mixed-Mode for Complex Matrices (Column C): The mixed-mode column yielded the highest theoretical plate count and the best symmetry (
). By intentionally incorporating cation-exchange sites alongside the C18 chains, the column utilizes the positive charge of the dimethylamino group as a predictable, primary retention mechanism rather than an unpredictable secondary interaction. This allows for higher organic modifier concentrations, resulting in sharper peaks and superior Signal-to-Noise ratios.
Conclusion
For the quantification of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile, traditional C18 columns are fundamentally mismatched due to the basicity of the dimethylamino group. Method developers should default to polar-embedded (Amide-C18) or mixed-mode stationary phases. These chemistries neutralize the detrimental effects of residual silanols, allowing for operation at a pyrrole-friendly pH of 6.8 while maintaining strict adherence to E-E-A-T principles of analytical validation.
References
-
Top Three HPLC Method Development Tips | LCGC International. Chromatography Online.[1] URL:[Link]
-
HPLC Column Selection: Core to Method Development (Part I) | Welch Materials. Welch-US.[3] URL:[Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia / Academia.edu.[2] URL:[Link]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.[4] URL:[Link]
Sources
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- 2. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 3. welch-us.com [welch-us.com]
- 4. pharmaguru.co [pharmaguru.co]
Navigating the Structural Maze: A Comparative Guide to Elucidating the Architecture of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It dictates physical properties, biological activity, and ultimately, the viability of a compound as a therapeutic agent. This guide provides an in-depth comparison of leading analytical techniques for structural elucidation, centered around the novel molecule 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile. While specific X-ray crystallography data for this compound is not publicly available, this scenario presents a realistic challenge in research and development, compelling a comprehensive evaluation of alternative and complementary methods.
This guide will navigate the principles, workflows, and comparative merits of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and the increasingly powerful in silico method of Crystal Structure Prediction (CSP). By understanding the strengths and limitations of each approach, researchers can devise a robust strategy for characterizing novel small molecules.
Section 1: X-ray Crystallography – The Definitive Solid-State Snapshot
Single-crystal X-ray diffraction is often considered the "gold standard" for structural determination, providing an unambiguous and high-resolution map of atomic positions within a crystalline solid.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal lattice.[3]
The Experimental Journey: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck):
-
Objective: To obtain a single, well-ordered crystal of sufficient size and quality. This is often the most challenging step.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent system to the point of saturation.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling.
-
Screen a wide range of conditions (solvents, temperatures, concentrations) to find the optimal parameters for crystal formation. The absence of suitable crystals is a major limitation of this technique.[1][4]
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.
-
Methodology:
-
Carefully select a single crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[3]
-
Position the crystal in the X-ray beam of a diffractometer.
-
Rotate the crystal and collect a series of diffraction patterns at different orientations.[3]
-
-
-
Data Processing and Structure Solution:
-
Objective: To process the diffraction data and obtain an initial electron density map.
-
Methodology:
-
-
Structure Refinement:
-
Objective: To build and refine an atomic model that best fits the experimental electron density map.
-
Methodology:
-
Fit atoms into the electron density map to generate an initial structural model.
-
Refine the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Below is a diagram illustrating the typical workflow for X-ray crystallography.
Caption: Workflow of Single-Crystal X-ray Crystallography.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Illuminating Structure in Solution
When single crystals are elusive or when the solution-state conformation is of primary interest, NMR spectroscopy is the preeminent technique.[2][6][7] It provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
The NMR Experiment: From Sample to Spectrum
The process of determining a structure by NMR involves a series of experiments that probe the magnetic properties of atomic nuclei.
Experimental Protocol: Structural Elucidation by NMR
-
Sample Preparation:
-
Objective: To prepare a solution of the analyte in a deuterated solvent.
-
Methodology:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
-
Data Acquisition:
-
Objective: To acquire a suite of 1D and 2D NMR spectra.
-
Methodology:
-
Place the NMR tube in the spectrometer's magnet.
-
Acquire a 1D ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a 1D ¹³C NMR spectrum to identify the number and types of carbons.
-
Acquire 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (J-coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about stereochemistry and conformation.
-
-
-
-
Spectral Interpretation and Structure Assembly:
-
Objective: To analyze the spectral data to deduce the molecular structure.
-
Methodology:
-
Assign all proton and carbon signals using the information from the 1D and 2D spectra.
-
Use the HMBC correlations to connect molecular fragments.
-
Use COSY data to confirm neighboring protons.
-
Use NOESY data to establish the relative stereochemistry and preferred conformation in solution.
-
-
The following diagram outlines the workflow for structure determination using NMR spectroscopy.
Caption: Workflow for Structural Elucidation by NMR Spectroscopy.
Section 3: Crystal Structure Prediction (CSP) – The Computational Forefront
Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the crystal structures of a molecule based solely on its chemical diagram.[8][9][10] It has become a valuable tool in pharmaceutical development for identifying potential polymorphs, which can have significant implications for a drug's stability, solubility, and bioavailability.[11]
The In Silico Workflow: From 2D to 3D Crystal
CSP involves a systematic search for low-energy crystal packings, followed by a hierarchical ranking to identify the most plausible structures.[11]
Computational Protocol: Crystal Structure Prediction
-
Conformational Analysis:
-
Objective: To identify all low-energy gas-phase conformations of the molecule.
-
Methodology:
-
Perform a systematic or stochastic search of the molecule's conformational space using molecular mechanics or quantum mechanics.
-
-
-
Crystal Packing Generation:
-
Objective: To generate a vast number of plausible crystal packing arrangements for the low-energy conformers.
-
Methodology:
-
Use algorithms to arrange the molecular conformers in common space groups, exploring different packing motifs.
-
-
-
Energy Ranking and Refinement:
-
Objective: To calculate the lattice energies of the generated crystal structures and rank them in order of stability.
-
Methodology:
-
Initially, use computationally inexpensive force fields to rank the millions of generated structures.[12]
-
Select a subset of the most promising low-energy structures for more accurate energy calculations using dispersion-corrected Density Functional Theory (DFT).[8][12]
-
The final output is a crystal energy landscape, showing the relative energies of the predicted polymorphs.
-
-
The workflow for a typical CSP study is depicted in the diagram below.
Caption: Workflow of Crystal Structure Prediction (CSP).
Section 4: A Head-to-Head Comparison
The choice of technique depends on the specific research question, the nature of the sample, and available resources. The table below provides a comparative overview of the three methods.
| Feature | X-ray Crystallography | NMR Spectroscopy | Crystal Structure Prediction (CSP) |
| Sample State | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Obtained | Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, crystal packing. | Connectivity, stereochemistry, conformation, and dynamics in solution.[6][7] | Predicted crystal packing, relative energies of polymorphs, simulated powder X-ray diffraction patterns.[9][11] |
| Resolution | Atomic (<1 Å) | Lower than X-ray, provides an average structure in solution.[2][13] | Dependent on the level of theory used for energy calculations. |
| Key Advantage | Unambiguous, high-resolution structural determination.[2] | No need for crystals, provides information on dynamics and solution-state structure.[6][7] | Can predict all possible polymorphs, requires no physical sample.[11] |
| Key Limitation | Requirement for high-quality single crystals, which can be difficult to grow.[4][13] | Less precise than X-ray crystallography for atomic coordinates, limited by molecular size.[2][7][13] | Computationally intensive, accuracy depends on the force fields and DFT methods used.[12] |
| Destructive? | No | No | N/A |
Section 5: Conclusion and Strategic Recommendations
For a novel compound like 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile , a multi-pronged approach to structural elucidation is often the most effective strategy.
-
Initial Characterization: NMR spectroscopy is the indispensable first step. It will confirm the covalent structure of the synthesized molecule and provide initial insights into its preferred conformation in solution. Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are essential for this phase.
-
Definitive Structure and Solid-State Properties: Concurrently, efforts should be made to grow single crystals suitable for X-ray diffraction. A successful crystal structure would provide the most accurate and definitive picture of the molecule's geometry and intermolecular interactions in the solid state. This information is crucial for understanding its physical properties and for computational modeling.
-
Polymorph Screening and Risk Assessment: In a drug development context, where understanding and controlling the solid form is critical, Crystal Structure Prediction (CSP) should be employed.[9][11] Even if a crystal structure is obtained experimentally, CSP can reveal the existence of other, potentially more stable, polymorphs that were not found during initial crystallization screens. This foreknowledge is invaluable for de-risking later stages of development.
By integrating the complementary strengths of X-ray crystallography, NMR spectroscopy, and Crystal Structure Prediction, researchers can build a comprehensive and robust understanding of a molecule's structure, paving the way for its successful application in science and medicine.
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XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World. Retrieved from [Link]
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Computational prediction of organic crystal structures. (2021). UCL Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalytic Efficiency in Pyrrole Acetonitrile Synthesis
Introduction: The Strategic Importance of the Pyrrole Acetonitrile Scaffold
In the landscape of modern drug discovery and development, the pyrrole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. When functionalized with an acetonitrile (-CH₂CN) group, its value is significantly amplified. The pyrrole acetonitrile moiety is a cornerstone in a variety of high-profile pharmaceutical agents, including COX-2 selective nonsteroidal anti-inflammatory drugs (NSAIDs) and promising antituberculosis lead candidates.[1] The cyano handle is particularly prized for its synthetic versatility, serving as a precursor to a wide array of functionalities essential for modulating pharmacological activity.[2]
However, the synthesis of these valuable compounds is not trivial. Traditional methods often require harsh conditions, multi-step sequences, and suffer from poor atom economy, generating significant chemical waste.[3][4] This guide provides a comparative analysis of modern catalytic strategies for the synthesis of pyrrole acetonitriles and their precursors, offering researchers a data-driven framework for selecting the most efficient and sustainable pathway for their specific research and development needs. We will delve into multicomponent reactions, modified classical syntheses, and state-of-the-art transition-metal catalysis, benchmarking each approach against key performance indicators.
Catalytic Strategies: A Comparative Overview
The choice of a synthetic route is a critical decision, balancing factors like precursor availability, desired substitution patterns, and process sustainability. Here, we compare three dominant catalytic paradigms for constructing the cyanopyrrole core.
Multicomponent Reactions (MCRs): The Pinnacle of Efficiency
Multicomponent reactions, which combine three or more reactants in a single pot to form a complex product, represent a highly efficient and atom-economical approach.[5][6] For the synthesis of functionalized 3-cyanopyrroles, a one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine has emerged as a leading strategy.[1][2]
This approach is exceptionally powerful because it builds molecular complexity rapidly from simple, often commercially available starting materials. The only byproduct is water, leading to a highly atom-efficient process and simplifying purification.[2] The use of a simple acid catalyst, such as acetic acid, under mild conditions makes this method highly practical and scalable.[2]
Modified Paal-Knorr Synthesis: A Classic Reimagined
The Paal-Knorr synthesis, a robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine, is a foundational method for pyrrole synthesis.[7][8][9] To adapt this classic reaction for pyrrole acetonitrile synthesis, one can strategically employ an amine that already contains the required nitrile functionality, such as aminoacetonitrile.
This modification leverages the reliability of the Paal-Knorr cyclization while directly installing the desired cyanomethyl group at the N-1 position of the pyrrole ring. The reaction can be catalyzed by weak acids or various Lewis acids, offering a versatile yet straightforward route.[10] While perhaps less convergent than MCRs for building polysubstituted pyrroles, its strength lies in its predictability and the use of different starting materials.
Transition-Metal Catalysis: Precision and Versatility
Modern transition-metal catalysis offers unparalleled precision and functional group tolerance in heterocyclic synthesis.[11][12][13] For pyrrole synthesis, catalysts based on copper, iron, and gold have proven particularly effective.
-
Copper-Catalyzed Enyne-Nitrile Coupling: A highly innovative approach involves the copper-hydride (CuH)-catalyzed coupling of 1,3-enynes and nitriles.[3][4] This method is noteworthy as it directly incorporates a nitrile, a key component of the target scaffold, into the reaction. It provides access to a variety of free N-H pyrroles, allowing for subsequent functionalization, and proceeds under mild conditions with excellent functional group compatibility.[4]
-
Iron and Gold Catalysis: Iron and gold catalysts are workhorses in the synthesis of highly functionalized pyrroles.[14] Iron(III)-catalyzed four-component reactions, for instance, provide a cheap, straightforward, and environmentally friendly route to complex pyrroles.[15][16][17] Gold catalysts excel in mediating cascade reactions and cycloisomerizations, enabling the construction of intricate pyrrole structures under exceptionally mild conditions that tolerate a wide range of sensitive functional groups.[18][19][20][21][22] While these methods may not always directly install the acetonitrile group, they are essential for creating complex pyrrole cores that can be readily converted to the target compounds.
Benchmarking Catalytic Efficiency: A Data-Driven Comparison
To objectively compare these diverse catalytic systems, we must employ a standardized set of metrics that go beyond simple chemical yield. A holistic assessment of "efficiency" considers catalyst activity, resource utilization, and environmental impact.
Key Performance Metrics Defined
-
Yield (%) : The most fundamental metric, representing the amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON) : The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. It is a measure of the catalyst's lifetime or robustness.[23][24][25] TON is calculated as the number of moles of product divided by the number of moles of catalyst.
-
Turnover Frequency (TOF) : A measure of the catalyst's intrinsic activity or speed, defined as the number of turnovers per unit of time (typically hours⁻¹).[25][26][27] It represents the efficiency of each catalytic center.[25]
-
Process Mass Intensity (PMI) & E-Factor : These are key green chemistry metrics. PMI is the ratio of the total mass of all materials (reagents, solvents, workup chemicals) used in a process to the mass of the final product. The Environmental Factor (E-Factor) is similar, representing the mass of waste per mass of product (E-Factor = PMI - 1).[28][29][30] In the pharmaceutical industry, PMI values can often be over 100, highlighting the urgent need for more efficient, waste-minimizing syntheses.[30]
Comparative Performance Data
The following table summarizes the performance of representative catalytic systems for the synthesis of cyanopyrroles or closely related functionalized pyrroles.
| Catalytic Strategy | Catalyst / Loading | Key Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Multicomponent Reaction | Acetic Acid (100 mol%) | α-Hydroxyketone, Oxoacetonitrile, Aniline | Ethanol | 70 | 3 | 90 | [2] |
| Multicomponent Reaction | FeCl₃ (10 mol%) | 1,3-Dicarbonyl, Amine, Aldehyde, Nitromethane | Nitromethane | Reflux | 7 | 85 | [17] |
| Cu-Catalyzed Coupling | Cu(OAc)₂ (5 mol%) / Ligand | 1,3-Enyne, Acetonitrile | THF | 80 | 24 | 85 | [3] |
| Cu-Catalyzed MCR | CuBr (2 mol%) / NHC Ligand | Ketone, Amine, Diol | Solvent-free | 140 | 24 | 86 | [31] |
| Au-Catalyzed Cascade | IPrAuCl/AgSbF₆ (2 mol%) | α-Amino Ketone, Alkyne | Dioxane | 80 | 2 | 96 | [21] |
| Fe-Catalyzed Paal-Knorr | FeCl₃ (cat.) | 2,5-Dimethoxytetrahydrofuran, Amine | Water | Mild | - | Good-Excellent | [32] |
Note: This table presents data from different studies on related, but not identical, products to illustrate the general performance of each catalytic class. Direct comparison of yields requires careful consideration of substrate scope.
Mechanistic Deep Dive & Experimental Rationale
Understanding the underlying mechanism of a catalytic reaction is paramount for optimization and troubleshooting. It explains why certain conditions are chosen and how the catalyst facilitates the transformation.
Mechanism of the Three-Component Cyanopyrrole Synthesis
The acid-catalyzed three-component synthesis of 3-cyanopyrroles is a beautifully orchestrated cascade. The rationale for using acetic acid is that it is strong enough to protonate carbonyls and facilitate dehydration, yet mild enough to avoid unwanted side reactions.
-
Initial Condensation: The reaction initiates with the condensation of the primary amine with the α-hydroxyketone to form an enamine intermediate.
-
Michael Addition: This enamine then acts as a nucleophile, attacking the oxoacetonitrile in a Michael-type addition.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the nitrogen attacks one of the carbonyl groups.
-
Aromatization: A final dehydration step, promoted by the acid catalyst, leads to the formation of the stable, aromatic pyrrole ring.
Catalytic Cycle: Three-Component Cyanopyrrole Synthesis
Caption: Proposed mechanism for the acid-catalyzed three-component synthesis of 3-cyanopyrroles.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, we provide a detailed, step-by-step protocol for the highly efficient three-component synthesis of a pyrrole-3-carbonitrile, a key intermediate for COX-2 inhibitors.[1]
Protocol: One-Pot Synthesis of 4-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile
Materials:
-
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (214 mg, 1.0 mmol)
-
3-oxobutanenitrile (83 mg, 1.0 mmol)
-
4-fluoroaniline (104 µL, 1.1 mmol)
-
Acetic Acid (AcOH) (57 µL, 1.0 mmol)
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 mmol), 3-oxobutanenitrile (1.0 mmol), 4-fluoroaniline (1.1 mmol), and ethanol.
-
Catalyst Addition: Add acetic acid (1.0 mmol) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 70 °C and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrrole product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the three-component synthesis of a functionalized cyanopyrrole.
Conclusion and Future Outlook
The synthesis of pyrrole acetonitriles has evolved significantly, moving from classical, often inefficient methods to highly sophisticated catalytic strategies.
-
Multicomponent Reactions (MCRs) stand out for their exceptional step and atom economy, offering a direct, scalable, and often greener route to highly functionalized cyanopyrroles. They are the premier choice when suitable starting materials are available.
-
Modified Classical Syntheses like the Paal-Knorr reaction provide a reliable and predictable pathway, particularly for N-cyanomethyl pyrroles, and remain a valuable tool in the synthetic chemist's arsenal.
-
Transition-Metal Catalysis offers the highest degree of versatility and functional group tolerance. While direct cyanomethylation via these methods is still an emerging area, catalysts based on Cu, Fe, and Au are indispensable for constructing complex pyrrole scaffolds that serve as immediate precursors to the target molecules.
For researchers and drug development professionals, the choice of catalyst and methodology should be guided by the specific substitution pattern required, the availability of starting materials, and the desired sustainability profile of the synthesis. Future innovation will likely focus on developing novel transition-metal catalyzed MCRs that combine the precision of metal catalysis with the inherent efficiency of multicomponent strategies, further streamlining the path to these vital pharmaceutical building blocks.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile. As a specialized chemical compound used in advanced research and drug development, ensuring safety and regulatory compliance during its disposal is paramount. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from established protocols for structurally analogous compounds, namely aminonitriles, pyrrolidine derivatives, and acetonitriles. The procedures herein are designed to provide essential, immediate safety and logistical information to minimize risk for all laboratory personnel.
The core structural feature of concern is the aminonitrile group. The nitrile (-C≡N) moiety dictates that this compound and all associated waste must be managed as potentially cyanide-containing hazardous material. The primary and most critical hazard is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions. Therefore, all handling and disposal steps must be executed with stringent adherence to these protocols.
Immediate Safety & Handling Protocols
Before any work involving the disposal of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile begins, the designated work area must be prepared and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified laboratory chemical fume hood.[1] This is critical to prevent the inhalation of any potential vapors or aerosolized particles.
-
Ventilation: Ensure the fume hood and general laboratory ventilation are functioning correctly before starting any procedure.[2][3][4]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[1][2]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. Consider double-gloving for transfers. | To prevent skin contact with the compound.[5] |
| Eye Protection | Chemical splash goggles or a full-face shield. | To protect against accidental splashes and dust.[5] |
| Lab Coat | Flame-retardant lab coat. | To protect clothing and skin from contamination.[5][6] |
| Respiratory | Not required if handled exclusively within a certified fume hood. | A fume hood provides primary respiratory protection.[5] |
Critical Incompatibilities: To prevent violent reactions and the generation of lethal HCN gas, it is imperative to keep 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile and its waste streams strictly segregated from:
-
Acids and Acidic Solutions
-
Strong Oxidizing Agents
-
Isocyanates and Nitrides
No containers of acid should be present in the designated work area unless absolutely essential for the experimental procedure, and even then, extreme caution must be exercised.[1]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe disposal. All waste containing 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile must be treated as hazardous cyanide waste.[1]
Step 1: Container Preparation
-
Select waste containers made of compatible materials (e.g., high-density polyethylene for liquids, puncture-proof containers for sharps).
-
All waste containers must be clearly labeled before any waste is added. The label must include:
Step 2: Waste Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, leak-proof, and sealable container.
-
Keep the pH of the liquid waste neutral or slightly basic (pH > 7) to prevent HCN evolution.
-
-
Sharps Waste:
-
Needles, syringes, or contaminated glassware must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Step 3: Container Management
-
Keep waste containers securely closed at all times, except when actively adding waste.[1]
-
Store sealed waste containers in a designated, well-ventilated, and secure area, preferably within a secondary containment tray inside a fume hood.[2]
Decontamination and Spill Management
Thorough decontamination of all surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Glassware and Equipment Decontamination:
-
Initial Rinse: Perform a triple rinse of all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone). The first rinseate is highly contaminated and must be collected and disposed of as hazardous liquid waste.[1][7]
-
Subsequent Rinses: The second and third rinseates must also be collected as hazardous waste.[7]
-
Final Wash: After the solvent rinses, wash the items with soap and water. This final wash water can typically be disposed of down the drain, but always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[1]
Emergency Spill Procedures: In the event of a spill, immediate and calm action is required.
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Ventilate: Ensure the fume hood is operational to contain vapors.
-
Secure: Prevent entry into the affected area. Remove all ignition sources.[8]
-
Report: Inform your supervisor and institutional EHS department immediately.
-
Cleanup (Trained Personnel Only):
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[8][9]
-
For liquid spills, it may be appropriate to add an alkaline hypochlorite solution to the residue to produce the less volatile cyanate.[4]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[8][10]
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Final Disposal Pathway
The ultimate disposal of chemical waste is a highly regulated process that must be managed by professionals.
Workflow for Disposal: The following diagram outlines the decision-making and operational flow for the proper disposal of 2-(dimethylamino)-2-(1H-pyrrol-2-yl)acetonitrile waste.
Caption: Disposal workflow from point of generation to final disposal.
Key Steps for Final Disposal:
-
Contact EHS: Once your waste container is approaching full, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]
-
Provide Information: Clearly communicate all available information about the waste, including the chemical name and any known hazards.
-
Professional Disposal: The designated waste will be picked up by a licensed contractor and transported to a specialized facility. The most common and effective method for destroying nitrile compounds is high-temperature incineration, which ensures complete destruction of the hazardous components.[5][11]
Adherence to this guide is essential for maintaining a safe laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institutional EHS department with any questions.
References
- Navigating the Safe Disposal of 4-Aminobutyronitrile: A Procedural Guide. Benchchem.
- Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
- Safety Data Sheet: Acetonitrile. Carl ROTH.
- ACETONITRILE. Chemwatch.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Acetonitrile. Novachem.
- ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Loba Chemie.
- SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300. Science Interactive.
- Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 3. carlroth.com [carlroth.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
